Propylene 1,2-bis(dithiocarbamate)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N2S4-2 |
|---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)/p-2 |
InChI Key |
IJIHYLHFNAWUGR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CNC(=S)[S-])NC(=S)[S-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Propylene 1,2-bis(dithiocarbamate) (Propineb)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
Propylene 1,2-bis(dithiocarbamate) is the core structure of the fungicide Propineb. Propineb itself is a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand[1].
| Identifier | Value |
| Common Name | Propineb |
| IUPAC Name | polymeric zinc propylenebis(dithiocarbamate)[2] |
| CAS Number | 12071-83-9[3] |
| Chemical Formula | (C₅H₈N₂S₄Zn)n |
| Molecular Weight | 289.8 g/mol (monomer) |
| Appearance | White to yellowish powder |
| Solubility | Practically insoluble in water and most organic solvents |
Fungicidal Mode of Action
Propineb is a broad-spectrum, foliar-applied fungicide with a multi-site mode of action, which gives it a low risk of resistance development. Its primary mechanism involves the disruption of essential metabolic processes within fungal cells.
The dithiocarbamate moiety of Propineb is a potent chelating agent that can inactivate various enzymes by binding to their metal cofactors, particularly those containing sulfhydryl (-SH) groups. This leads to the inhibition of several key metabolic pathways:
-
Inhibition of Mitochondrial Respiration: Propineb interferes with the electron transport chain in mitochondria, disrupting cellular respiration and ATP production[4][5][6][7][8].
-
Inhibition of Carbohydrate and Protein Metabolism: By nonspecifically targeting multiple enzymes, Propineb disrupts the metabolism of carbohydrates and proteins, which are vital for fungal growth and development.
-
Disruption of Cell Membrane Integrity: Propineb can also affect the integrity of fungal cell membranes.
One of the specific enzymatic targets of dithiocarbamates is the pyruvate dehydrogenase complex , a critical enzyme that links glycolysis to the citric acid cycle. By inhibiting this enzyme, Propineb effectively shuts down a central hub of cellular metabolism.
Metabolism of Propineb
Propineb is metabolized in both plants and animals. The primary metabolite of toxicological concern is propylenethiourea (PTU) . The metabolic pathway involves the degradation of the dithiocarbamate structure. A proposed metabolic pathway in plants is illustrated below.
Toxicological Profile
Propineb exhibits low acute toxicity. The main toxicological concern is related to its metabolite, propylenethiourea (PTU), which has been shown to have goitrogenic (thyroid-affecting) properties in animal studies. Below is a summary of key toxicological data.
| Study Type | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg bw | [9] |
| Acute Dermal LD₅₀ | Rat | Dermal | >5000 mg/kg bw | [9] |
| Acute Inhalation LC₅₀ (4h) | Rat | Inhalation | >693 mg/m³ | [1][9] |
| Acceptable Daily Intake (ADI) | Human | - | 0.007 mg/kg bw | |
| NOAEL (2-year study) | Dog | Oral | 75 mg/kg bw/day | |
| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [1][3] |
Experimental Protocols
Residue Analysis of Propineb (as CS₂) by Carbon Disulfide Evolution Method
This method is a common procedure for the determination of dithiocarbamate fungicides, including Propineb. It relies on the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS₂), which is then quantified.
Principle: The sample is heated with a solution of tin(II) chloride in hydrochloric acid to facilitate the decomposition of Propineb to CS₂. The evolved CS₂ is purged from the reaction vessel, trapped in a solvent, and quantified by gas chromatography.
Apparatus:
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Gas dispersion tube
-
Trapping tubes
-
Gas chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS)
Reagents:
-
Hydrochloric acid, concentrated
-
Tin(II) chloride solution
-
Iso-octane (or another suitable solvent for trapping CS₂)
-
Carbon disulfide standard solution
Procedure:
-
Sample Preparation: Homogenize a representative sample of the matrix to be analyzed.
-
Hydrolysis: Place a known weight of the homogenized sample into the reaction flask. Add the tin(II) chloride/HCl solution.
-
CS₂ Evolution: Immediately connect the flask to the reflux condenser and begin heating. Pass a stream of inert gas (e.g., nitrogen) through the solution to carry the evolved CS₂ out of the flask.
-
Trapping: Bubble the gas stream through a series of trapping tubes containing iso-octane to capture the CS₂.
-
Quantification: Inject an aliquot of the iso-octane from the trapping tubes into the gas chromatograph.
-
Calculation: Compare the peak area of CS₂ from the sample to a calibration curve prepared from standard solutions of CS₂ to determine the concentration of Propineb in the original sample (expressed as mg/kg of CS₂).
Analysis of Propylenethiourea (PTU) by LC-MS/MS
Modern analytical methods for the determination of the metabolite PTU often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.
Principle: PTU is extracted from the sample matrix, cleaned up to remove interfering substances, and then separated and quantified using LC-MS/MS.
Apparatus:
-
Homogenizer
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold and cartridges
-
LC-MS/MS system
Reagents:
-
Acetonitrile
-
Water, HPLC grade
-
Formic acid (or other mobile phase modifier)
-
PTU analytical standard
-
Internal standard (e.g., deuterated PTU)
Procedure:
-
Extraction: Homogenize a known weight of the sample with a suitable extraction solvent (e.g., acetonitrile or an aqueous buffer).
-
Clean-up: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove matrix components that could interfere with the analysis.
-
LC Separation: Inject the cleaned-up extract into the LC system. The separation is typically achieved on a reversed-phase or HILIC column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. PTU is ionized (e.g., by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
-
Quantification: The concentration of PTU in the sample is determined by comparing its response to that of a calibration curve prepared with known amounts of the PTU standard, often using an internal standard for improved accuracy.
References
- 1. Propineb | C5H8N2S4Zn | CID 6100711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. coromandel.biz [coromandel.biz]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 6. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fungicide dodine primarily inhibits mitochondrial respiration in Ustilago maydis, but also affects plasma membrane integrity and endocytosis, which is not found in Zymoseptoria tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 870. Propineb (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]
Propineb: A Coordination Polymer of Propylene 1,2-bis(dithiocarbamate) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propineb is a broad-spectrum, foliar-applied fungicide belonging to the dithiocarbamate class of compounds.[1][2] Chemically, it is a coordination polymer of zinc and propylene 1,2-bis(dithiocarbamate).[3] Its polymeric nature and multi-site mode of action are key to its efficacy and contribute to a low risk of resistance development in target fungi.[4] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and fungicidal action of propineb, with a focus on its characterization as a coordination polymer. Detailed experimental protocols and quantitative data are presented to support further research and development.
Introduction
Propineb is widely used in agriculture to protect various crops from a range of fungal diseases, including those caused by Oomycetes, Ascomycetes, and Basidiomycetes.[2] The active ingredient, zinc propylenebis(dithiocarbamate), forms a polymeric structure where the propylene 1,2-bis(dithiocarbamate) ligand bridges zinc ions. This structural feature is crucial for its fungicidal activity, which is characterized by a multi-site inhibitory effect on fungal metabolism.[4] This guide will delve into the technical details of propineb, from its synthesis to its mechanism of action.
Physicochemical Properties
Propineb is a white to yellowish, odorless powder.[5] Due to its polymeric structure, it does not have a true melting point but decomposes at elevated temperatures.[5] It is practically insoluble in water and most organic solvents. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Propineb
| Property | Value | Reference(s) |
| Appearance | White to yellowish powder | [5] |
| Odor | Odorless | [5] |
| Decomposition Temperature | >150°C | [5] |
| Relative Density | 1.813 g/cm³ | [5] |
| Water Solubility | Practically insoluble | [5] |
| Log P (Octanol-water partition coefficient) | -0.26 | [3] |
| Molecular Formula | (C₅H₈N₂S₄Zn)n | [3] |
| Monomer Molecular Weight | 289.8 g/mol | [3] |
Synthesis of Propineb
The synthesis of propineb involves the reaction of 1,2-propylenediamine with carbon disulfide in the presence of a weak base to form the propylene 1,2-bis(dithiocarbamate) ligand. This is followed by the addition of a zinc salt to induce the polymerization and precipitation of propineb.[6][7]
Synthesis Workflow
References
- 1. Antimicrobial peptide protonectin disturbs the membrane integrity and induces ROS production in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Propineb (Ref: BAY 46131) [sitem.herts.ac.uk]
- 4. behnmeyer.com [behnmeyer.com]
- 5. fao.org [fao.org]
- 6. CN107540584A - A kind of method for synthesizing Propineb - Google Patents [patents.google.com]
- 7. CN105523978A - Propineb technical preparation method and system - Google Patents [patents.google.com]
Propylene 1,2-bis(dithiocarbamate) Salts: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of propylene 1,2-bis(dithiocarbamate) salts. Understanding these properties is critical for the handling, formulation, and application of these compounds in research and development, particularly within the pharmaceutical and agricultural sectors. This document summarizes available quantitative data, details experimental protocols for key analyses, and presents visual representations of important concepts to facilitate a deeper understanding of the chemical behavior of these salts.
Introduction to Propylene 1,2-bis(dithiocarbamate) Salts
Propylene 1,2-bis(dithiocarbamate) (PDTC) is a bifunctional chelating agent capable of forming salts with various metal ions. The fundamental structure consists of two dithiocarbamate groups attached to a propylene backbone. These salts have garnered interest for their potential as fungicides, pesticides, and therapeutic agents. The nature of the cation (e.g., sodium, zinc) significantly influences the physicochemical properties of the resulting salt, including its solubility and stability.
The synthesis of propylene 1,2-bis(dithiocarbamate) salts typically involves the reaction of 1,2-diaminopropane with carbon disulfide in the presence of a base.[1] Alkali metal salts, such as the disodium salt, are generally water-soluble crystalline solids and serve as versatile starting materials for the synthesis of other metal complexes through metathesis reactions.[1][2] In contrast, heavy metal salts, like the polymeric zinc salt known as Propineb, exhibit low solubility in water and common organic solvents.[3][4][5]
Solubility of Propylene 1,2-bis(dithiocarbamate) Salts
The solubility of propylene 1,2-bis(dithiocarbamate) salts is a critical parameter for their application. Alkali metal salts are characterized by their good solubility in water, which is essential for their use as intermediates in synthesis.[1] Conversely, the polymeric nature of heavy metal salts like Propineb results in very low solubility in most common solvents.[3][4]
Quantitative Solubility Data
While qualitative descriptions of solubility are available, specific quantitative data for propylene 1,2-bis(dithiocarbamate) salts remains limited in publicly accessible literature. The following table summarizes the available information.
| Salt | Solvent | Temperature (°C) | Solubility | Reference |
| Zinc propylene 1,2-bis(dithiocarbamate) (Propineb) | Various | Not specified | "Practically insoluble" | [3][4] |
| Disodium propylene 1,2-bis(dithiocarbamate) | Water | Not specified | "Soluble" | [1][2] |
| DMSO | Not specified | 50 mg/mL (172.54 mM) | [6] |
Note: "Practically insoluble" and "soluble" are qualitative terms. For drug development and formulation, precise quantitative solubility determination is essential.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like a propylene 1,2-bis(dithiocarbamate) salt is the shake-flask method, followed by a suitable analytical technique for quantification.
Objective: To determine the equilibrium solubility of a propylene 1,2-bis(dithiocarbamate) salt in a specific solvent at a controlled temperature.
Materials:
-
Propylene 1,2-bis(dithiocarbamate) salt (e.g., disodium salt or a metal complex)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the propylene 1,2-bis(dithiocarbamate) salt to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted solution using a validated analytical method to determine the concentration of the dissolved salt.
-
For UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for the dithiocarbamate. A calibration curve prepared with standard solutions of known concentrations is used for quantification.[7][8]
-
For HPLC: Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area to a calibration curve.
-
-
Calculation: Calculate the solubility of the salt in the solvent at the specified temperature, typically expressed in g/100 mL, mg/L, or mol/L.
Stability of Propylene 1,2-bis(dithiocarbamate) Salts
The stability of propylene 1,2-bis(dithiocarbamate) salts is influenced by several factors, including pH, temperature, and light. Degradation can impact the efficacy and safety of products containing these compounds.
pH-Dependent Stability
Dithiocarbamates are known to be unstable in acidic conditions, where they decompose to the corresponding amine (1,2-diaminopropane) and carbon disulfide.[9] They exhibit greater stability in neutral to alkaline media.[10][11] For instance, the persistence of dithiocarbamates in food samples is enhanced at an alkaline pH of at least ten.[10]
Thermal Stability
The thermal stability of propylene 1,2-bis(dithiocarbamate) salts is dependent on the associated cation. The zinc salt, Propineb, is reported to decompose above 160°C.[4] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition profile of these salts.[12]
Table of Thermal Decomposition Data
| Compound | Decomposition Temperature | Method | Final Residue (in air) | Reference |
| Zinc propylene 1,2-bis(dithiocarbamate) (Propineb) | > 160°C | N/A | Not specified | [4] |
| General Metal Dithiocarbamates (e.g., Zn, Cd) | Varies | TGA/DSC | Metal Sulfide/Oxide | [13] |
Experimental Protocols for Stability Assessment
Objective: To determine the rate of hydrolysis of a propylene 1,2-bis(dithiocarbamate) salt at different pH values.
Materials:
-
Propylene 1,2-bis(dithiocarbamate) salt
-
Buffer solutions of various pH values (e.g., pH 4, 7, 9)
-
Constant temperature bath
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the propylene 1,2-bis(dithiocarbamate) salt in a suitable solvent (e.g., water for alkali salts, or an organic co-solvent for less soluble salts).
-
Reaction Initiation: Add a small aliquot of the stock solution to a larger volume of the pre-heated buffer solution in the constant temperature bath to initiate the hydrolysis reaction.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching (if necessary): If the degradation is rapid, the reaction in the withdrawn aliquot may need to be quenched, for example, by adding a small amount of a strong base to raise the pH and stabilize the remaining dithiocarbamate.
-
Quantification: Analyze the concentration of the remaining propylene 1,2-bis(dithiocarbamate) salt in each aliquot using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of the salt versus time for each pH value. Determine the order of the reaction and calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.
Objective: To determine the thermal decomposition profile of a propylene 1,2-bis(dithiocarbamate) salt.
Materials:
-
Propylene 1,2-bis(dithiocarbamate) salt
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., nitrogen) and/or reactive gas (e.g., air)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the propylene 1,2-bis(dithiocarbamate) salt (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with the desired gas at a controlled flow rate.
-
Thermal Program: Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
Data Acquisition: The TGA will record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric curve, DTG), and the mass of the final residue.[12]
Visualizations
Synthesis and Metathesis of Propylene 1,2-bis(dithiocarbamate) Salts
Caption: Synthesis of the water-soluble disodium salt and its subsequent use in a metathesis reaction to form an insoluble metal salt.
pH-Dependent Degradation Pathway
Caption: The degradation pathway of propylene 1,2-bis(dithiocarbamate) under acidic conditions, leading to the formation of 1,2-diaminopropane and carbon disulfide.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for conducting a pH-dependent stability study of propylene 1,2-bis(dithiocarbamate) salts.
Conclusion
The solubility and stability of propylene 1,2-bis(dithiocarbamate) salts are fundamentally dictated by the nature of the cation. The water-soluble alkali metal salts are key intermediates, while the insoluble heavy metal salts, such as the fungicide Propineb, find applications where low aqueous solubility is desirable. The primary stability concern for these compounds is their degradation under acidic conditions. For researchers and professionals in drug development, a thorough understanding and quantitative determination of these properties for their specific salt of interest are paramount for successful formulation and application. The experimental protocols outlined in this guide provide a framework for obtaining this critical data. Further research to generate comprehensive, publicly available quantitative solubility and stability data for a range of propylene 1,2-bis(dithiocarbamate) salts would be highly beneficial to the scientific community.
References
- 1. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]
- 2. US3326951A - Propylene-(1, 2)-bis-dithiocarbamates - Google Patents [patents.google.com]
- 3. 419. Propineb (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 4. Propineb [drugfuture.com]
- 5. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]
- 6. Propineb | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 7. Ozone and ozone/vacuum-UV degradation of diethyl dithiocarbamate collector: kinetics, mineralization, byproducts and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
Propylene 1,2-bis(dithiocarbamate): A Bidentate Chelating Ligand for Research and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene 1,2-bis(dithiocarbamate) is a versatile bidentate chelating ligand with significant potential across various scientific disciplines. Its ability to form stable complexes with a wide range of metal ions has led to its application in fields from agriculture to medicine. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of propylene 1,2-bis(dithiocarbamate), with a focus on its role as a chelating agent. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in research and development.
Introduction
Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻). These moieties are powerful chelating agents, capable of forming stable, often colorful, complexes with a vast array of metal ions.[1] Propylene 1,2-bis(dithiocarbamate) is a unique member of this family, featuring two dithiocarbamate units linked by a flexible propylene bridge. This bifunctional nature allows it to act as a versatile bidentate or bridging ligand, leading to the formation of both mononuclear and polymeric coordination complexes.[2]
The most prominent commercial application of propylene 1,2-bis(dithiocarbamate) is in the fungicide Propineb, a coordination polymer of zinc.[2] This highlights the ligand's ability to form robust structures with significant biological activity. Beyond agriculture, the broader class of dithiocarbamates has been investigated for applications in medicine, including as anticancer and antimicrobial agents, and in materials science.[3]
This guide will delve into the technical details of propylene 1,2-bis(dithiocarbamate), providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to explore its potential in their respective fields.
Synthesis and Chemical Properties
The synthesis of propylene 1,2-bis(dithiocarbamate) is typically achieved through the reaction of 1,2-diaminopropane with carbon disulfide in a basic medium. The resulting dithiocarbamic acid is deprotonated in situ to form the more stable dithiocarbamate salt.
Physicochemical Properties
A summary of the key physicochemical properties of propylene 1,2-bis(dithiocarbamate) is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S₄²⁻ | [4] |
| Molecular Weight | 224.4 g/mol | [4] |
| Appearance | Typically isolated as a salt (e.g., disodium salt) | [5] |
| Solubility | Alkali metal salts are generally soluble in water | [5] |
Coordination Chemistry
Propylene 1,2-bis(dithiocarbamate) is a potent chelating agent, primarily coordinating to metal ions through the two sulfur atoms of each dithiocarbamate group.[2] The flexible propylene backbone allows for various coordination modes:
-
Bidentate Chelating: One dithiocarbamate group binds to a single metal center, forming a stable four-membered ring.
-
Bidentate Bridging: The two dithiocarbamate groups bind to two different metal centers, leading to the formation of polymeric chains or networks.[2]
The coordination geometry of the resulting metal complexes can vary, with square planar and tetrahedral arrangements being common for four-coordinate metals.
Data Presentation
Stability Constants of Dithiocarbamate Metal Complexes (Generalized)
| Metal Ion | log K₁ | log K₂ | log β₂ |
| Mn(II) | ~3.5 | ~2.8 | ~6.3 |
| Fe(II) | ~4.0 | ~3.2 | ~7.2 |
| Co(II) | ~4.7 | ~3.9 | ~8.6 |
| Ni(II) | ~5.2 | ~4.3 | ~9.5 |
| Cu(II) | ~7.6 | ~6.5 | ~14.1 |
| Zn(II) | ~4.8 | ~4.0 | ~8.8 |
Note: Data is generalized from various sources for illustrative purposes and does not represent propylene 1,2-bis(dithiocarbamate) specifically.[1]
Spectroscopic Data (Generalized)
The following tables summarize the expected spectroscopic characteristics of propylene 1,2-bis(dithiocarbamate) and its metal complexes based on data for analogous dithiocarbamates.
Table 3.2.1: Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Description |
| ν(C-N) (thioureide) | 1450-1550 | This band is characteristic of the partial double bond character of the C-N bond in dithiocarbamates.[5] |
| ν(C-S) | 950-1050 | A single, sharp band in this region is indicative of a symmetric bidentate coordination of the dithiocarbamate ligand.[5] |
| ν(M-S) | 300-450 | The position of this band is dependent on the coordinated metal ion.[5] |
Table 3.2.2: ¹H and ¹³C NMR Spectroscopy (Expected Ranges for the Propylene Backbone)
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 1.0 - 1.5 (d) | Methyl group (CH₃) |
| ¹H | 2.5 - 3.5 (m) | Methylene group (CH₂) |
| ¹H | 3.5 - 4.5 (m) | Methine group (CH) |
| ¹³C | 15 - 25 | Methyl carbon (CH₃) |
| ¹³C | 40 - 50 | Methylene carbon (CH₂) |
| ¹³C | 50 - 60 | Methine carbon (CH) |
| ¹³C | 190 - 210 | Thiocarbonyl carbon (NCS₂)[6][7] |
Note: Chemical shifts are approximate and can vary depending on the solvent and the presence of a metal ion.
Table 3.2.3: UV-Vis Spectroscopy
| Transition | Wavelength Range (nm) | Description |
| Intra-ligand π → π | 250-290 | Associated with the N-C=S chromophore.[8] |
| Intra-ligand n → π | 320-360 | Associated with the sulfur lone pairs.[8] |
| Ligand-to-Metal Charge Transfer (LMCT) | 380-600 | The position and intensity of this band are highly dependent on the metal ion and its oxidation state.[7] |
Experimental Protocols
Synthesis of Disodium Propylene 1,2-bis(dithiocarbamate)
This protocol describes the synthesis of the disodium salt of the ligand, which can be used for the subsequent synthesis of metal complexes.
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1,2-diaminopropane (1 equivalent) in cold ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution.
-
While maintaining the temperature below 10 °C, add carbon disulfide (2 equivalents) dropwise to the reaction mixture. A precipitate should begin to form.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.
-
Collect the white precipitate by vacuum filtration and wash it with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain disodium propylene 1,2-bis(dithiocarbamate).
Synthesis of Propineb (Polymeric Zinc(II) Propylene 1,2-bis(dithiocarbamate))
This protocol is adapted from patent literature for the synthesis of the fungicide Propineb.[9][10]
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Ammonium hydroxide solution
-
Zinc sulfate (or zinc chloride)
-
Water
Procedure:
-
In a reaction vessel, add 1,2-diaminopropane (1 equivalent) to water.
-
Simultaneously, add carbon disulfide (2 equivalents) and a weak base like ammonium hydroxide solution dropwise to the stirred solution at a controlled temperature (e.g., 25-40 °C).[9]
-
Continue the reaction for 1-5 hours to form the ammonium salt of propylene 1,2-bis(dithiocarbamate).[9]
-
In a separate vessel, prepare an aqueous solution of a zinc salt such as zinc sulfate or zinc chloride.
-
Slowly add the zinc salt solution to the solution of the dithiocarbamate salt with vigorous stirring. A white precipitate of Propineb will form.
-
After the addition is complete, continue stirring for an additional 30-60 minutes.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum.
Mandatory Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Propylene 1,2-bis(dithiocarbamate) | C5H8N2S4-2 | CID 21584628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN107540584A - A kind of method for synthesizing Propineb - Google Patents [patents.google.com]
- 10. CN105523978A - Propineb technical preparation method and system - Google Patents [patents.google.com]
An In-depth Technical Guide on the Mechanism of Action of Propylene 1,2-bis(dithiocarbamate) as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene 1,2-bis(dithiocarbamate), commercially known as propineb, is a broad-spectrum, contact fungicide belonging to the dithiocarbamate class of compounds. Its efficacy against a wide range of fungal pathogens, particularly Oomycetes, Ascomycetes, Basidiomycetes, and Fungi Imperfecti, is attributed to its multi-site mode of action. This characteristic significantly reduces the likelihood of resistance development in fungal populations. This technical guide delineates the core mechanisms of action of propineb, focusing on its biochemical interactions within the fungal cell. It summarizes available data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.
Introduction
Propineb is a polymeric zinc salt of propylene bis-dithiocarbamic acid.[1] Its fungicidal activity is multifaceted, targeting several vital processes in the fungal cell simultaneously. This multi-site inhibitory action is a hallmark of dithiocarbamate fungicides and a key advantage in disease management strategies. The primary mechanisms of propineb's action can be categorized as:
-
Inhibition of Mitochondrial Respiration: Disruption of the electron transport chain, leading to a severe deficit in cellular energy (ATP) production.
-
Inactivation of Thiol-Containing Enzymes: Covalent modification of sulfhydryl groups in essential enzymes, disrupting their catalytic function.
-
Disruption of Metabolic Pathways: Interference with carbohydrate and protein metabolism.
-
Compromised Cell Membrane Integrity: Alteration of membrane function and permeability.
-
Role of Zinc: The release of zinc ions contributes to the overall fungitoxicity.
This guide will delve into each of these mechanisms, presenting the available evidence and methodologies for their investigation.
Multi-Site Inhibition: A Core Principle
The fungicidal efficacy of propineb stems from its ability to interfere with multiple biochemical processes within the fungal cell.[2][3] This multi-site action means that a single mutation in a fungal gene is unlikely to confer resistance, making propineb a valuable tool for resistance management.
Detailed Mechanisms of Action
Inhibition of Mitochondrial Respiration
Mitochondrial respiration is a primary target of dithiocarbamate fungicides. Propineb disrupts the electron transport chain (ETC), which is crucial for ATP synthesis. While specific quantitative data for propineb's inhibition of individual respiratory complexes is limited in publicly available literature, the general mechanism for dithiocarbamates involves the inhibition of multiple sites within the ETC.
Key Points:
-
Dithiocarbamates are known to inhibit enzymes in the respiratory chain.
-
The disruption of the ETC leads to a decrease in ATP production, depriving the fungal cell of the energy required for essential processes like growth and spore germination.
-
The multi-site nature of this inhibition makes it difficult for fungi to develop resistance through modification of a single target site.
Table 1: Effects of Dithiocarbamates on Fungal Respiration (General)
| Fungal Species | Dithiocarbamate | Observed Effect on Respiration | Reference (Illustrative) |
| Ustilago maydis | General Dithiocarbamates | Inhibition of mitochondrial ATP-synthesis. | [4] |
| Candida albicans | General Respiration Inhibitors | Inhibition of growth and increased oxidative stress. | [5] |
| Plant Pathogenic Fungi | QoI fungicides (target Complex III) | Inhibition of mitochondrial respiration at the Qo site of Complex III. | [6] |
Inactivation of Thiol-Containing Enzymes and Proteins
A central aspect of propineb's mechanism of action is its ability, and that of its metabolites, to react with sulfhydryl (-SH) groups of cysteine residues in enzymes and other proteins.[7] This reaction leads to the inactivation of these vital molecules.
Metabolism to Isothiocyanates:
Propineb degrades in the presence of moisture to form propylene isothiocyanate (PITC). Isothiocyanates are highly electrophilic compounds that readily react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.
dot
Consequences of Thiol Inactivation:
The inactivation of thiol-containing enzymes disrupts numerous cellular processes, including:
-
Glycolysis: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase contain critical cysteine residues.
-
Citric Acid Cycle: Key enzymes in this central metabolic pathway are susceptible to inhibition.
-
Detoxification Pathways: Glutathione and other thiol-containing molecules involved in cellular detoxification are depleted.
Disruption of Carbohydrate and Protein Metabolism
By targeting key enzymes, propineb interferes with central metabolic pathways.[2] The inhibition of enzymes in glycolysis and the citric acid cycle directly impacts the fungus's ability to generate energy and essential biosynthetic precursors. The disruption of protein synthesis and function further contributes to its fungitoxic effects.
Role of Zinc
Propineb is a zinc-containing polymer. The release of zinc ions (Zn²⁺) is considered to be a component of its fungicidal action.[3] Zinc, at high concentrations, can be toxic to fungal cells by competing with other essential metal ions for binding sites in enzymes and other proteins, leading to their inactivation. Additionally, the application of propineb can have a beneficial "greening effect" on plants, which is attributed to the supplemental zinc nutrition.
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of propineb can be adapted from established methods for studying fungicides.
Fungal Growth Inhibition Assays
Objective: To determine the minimum inhibitory concentration (MIC) of propineb against a target fungus.
Protocol:
-
Prepare a series of dilutions of propineb in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add a standardized suspension of fungal spores or mycelial fragments to a liquid growth medium (e.g., Potato Dextrose Broth).
-
Add the propineb dilutions to the wells to achieve a range of final concentrations.
-
Include a positive control (no fungicide) and a negative control (no fungus).
-
Incubate the plate at the optimal growth temperature for the fungus.
-
After a defined incubation period (e.g., 24-72 hours), assess fungal growth visually or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of propineb that completely inhibits visible fungal growth.
Mitochondrial Respiration Assay
Objective: To measure the effect of propineb on the oxygen consumption of fungal mitochondria.
Protocol:
-
Isolate mitochondria from the target fungal species using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros O2k) to measure oxygen consumption.
-
Add a known amount of the mitochondrial suspension to the reaction chamber containing a respiration buffer and a respiratory substrate (e.g., succinate or malate/glutamate).
-
Record the basal rate of oxygen consumption.
-
Add ADP to stimulate State 3 respiration (ATP synthesis-linked).
-
Add propineb at various concentrations and record the inhibition of oxygen consumption.
-
Specific inhibitors of the different respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV) can be used as controls and to pinpoint the site of action.[8]
dot
Thiol Reactivity Assay
Objective: To assess the reactivity of propineb and its metabolites with thiol-containing molecules.
Protocol:
-
Use a model thiol-containing compound such as glutathione (GSH).
-
Prepare a solution of GSH in a suitable buffer.
-
Add propineb or its metabolite (e.g., PITC) to the GSH solution.
-
Monitor the depletion of free thiols over time using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which reacts with free thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.
-
A decrease in absorbance over time indicates the reaction of the test compound with the thiol groups.
Summary of Quantitative Data
Table 2: General Inhibitory Activity of Dithiocarbamates
| Compound Class | Target Enzyme/Process | Fungal Species | IC₅₀ / Kᵢ | Reference (Illustrative) |
| Dithiocarbamates | Carbonic Anhydrase (β-CA) | Saccharomyces cerevisiae | Kᵢ values ranging from 6.4 to 259 nM for various DTCs. | [5] |
| Dithiocarbamates | Mitochondrial Complex III | General | Qualitative inhibition. |
Signaling Pathways and Logical Relationships
The multi-site action of propineb can be visualized as a network of interactions that ultimately lead to fungal cell death.
dot
Conclusion
Propylene 1,2-bis(dithiocarbamate) (propineb) is a robust and effective fungicide due to its multi-site mechanism of action. Its ability to disrupt fungal respiration, inactivate essential thiol-containing enzymes, and interfere with key metabolic processes makes it a valuable tool in integrated pest management and resistance management strategies. While further research is needed to quantify the specific inhibitory effects of propineb on individual fungal enzymes, the collective evidence strongly supports its multifaceted mode of action. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biochemical interactions of this important class of fungicides.
References
- 1. fao.org [fao.org]
- 2. ebskrishibhandar.com [ebskrishibhandar.com]
- 3. Effects of the dithiocarbamate fungicide propineb in primary neuronal cell cultures and skeletal muscle cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. d-nb.info [d-nb.info]
- 6. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide on the Biological Activity of Propylene 1,2-bis(dithiocarbamate) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene 1,2-bis(dithiocarbamate) (PBDTC) and its derivatives, particularly its metal complexes, represent a class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, antifungal, and cytotoxic properties of these compounds. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the potential mechanisms of action, including the inhibition of critical signaling pathways such as NF-κB, providing a foundation for future research and development in therapeutic applications.
Introduction
Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (-SCSNR₂). Their ability to chelate a wide variety of metal ions has led to their extensive investigation in diverse fields, including agriculture as fungicides and in medicine for their therapeutic potential. Propylene 1,2-bis(dithiocarbamate), a bidentate ligand, forms stable complexes with various transition metals, enhancing its biological efficacy. This guide focuses on the synthesis and multifaceted biological activities of PBDTC and its derivatives, with a particular emphasis on their metal complexes.
Synthesis of Propylene 1,2-bis(dithiocarbamate) and its Metal Complexes
The synthesis of PBDTC and its metal complexes is a relatively straightforward process, typically involving a one-pot reaction.
Synthesis of Sodium Propylene 1,2-bis(dithiocarbamate)
The sodium salt of PBDTC is a common precursor for the synthesis of its metal complexes.
Experimental Protocol:
-
Dissolve 1,2-diaminopropane in a suitable alcohol (e.g., absolute ethanol) in a flask placed in an ice bath to maintain a low temperature.
-
To this cold solution, add a stoichiometric amount of a strong base, such as sodium hydroxide, with continuous stirring.
-
Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the low temperature and constant stirring.
-
Continue stirring the mixture for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
The resulting precipitate of sodium propylene 1,2-bis(dithiocarbamate) is then filtered, washed with a cold solvent like diethyl ether, and dried.
Synthesis of Metal Complexes of Propylene 1,2-bis(dithiocarbamate)
The metal complexes are typically synthesized by reacting the sodium salt of PBDTC with a corresponding metal salt.
Experimental Protocol:
-
Prepare an aqueous solution of the desired metal salt (e.g., zinc chloride, copper(II) chloride).
-
Prepare an aqueous solution of sodium propylene 1,2-bis(dithiocarbamate).
-
Add the metal salt solution dropwise to the dithiocarbamate solution with constant stirring at room temperature.
-
A precipitate of the metal complex will form. Continue stirring for a few hours to ensure complete precipitation.
-
The precipitate is then collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., methanol), and dried.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of PBDTC and its metal complexes.
Biological Activities
PBDTC and its derivatives exhibit a range of biological activities, including antifungal, antimicrobial, and anticancer effects. The chelation of metal ions often enhances these activities.
Antifungal Activity
The metal salts of propylene-1,2-bis-dithiocarbamic acid have demonstrated significant fungicidal properties. A patent from 1967 described the outstanding fungicidal properties of barium, strontium, magnesium, nickel, cobalt, and iron salts of propylene-(1,2)-bis-dithiocarbamic acid.[1] These compounds were found to be particularly effective against various plant-pathogenic fungi.[1] For instance, the nickel salt of propylene-bis-dithiocarbamic acid showed superior activity against Phytophthora infestans on tomatoes compared to the standard zinc ethylene-bis-dithiocarbamate.[1]
Table 1: Fungicidal Activity of Propylene-1,2-bis-dithiocarbamate Metal Salts against Phytophthora infestans on Tomato Plants
| Compound | Concentration (%) | Leaf Attack (%) |
| Ferrous propylene-bis-dithiocarbamate | 0.15 | 4 |
| Ferric propylene-bis-dithiocarbamate | 0.15 | 4 |
| Zinc propylene-bis-dithiocarbamate | 0.15 | 9 |
| Zinc ethylene-bis-dithiocarbamate | 0.15 | 10 |
| Untreated Control | - | 97 |
Source: Adapted from US Patent 3,326,951.[1]
Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain in a suitable broth (e.g., RPMI-1640).
-
Preparation of Drug Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Antimicrobial Activity
Dithiocarbamate complexes have been shown to possess antibacterial properties. While specific data for propylene 1,2-bis(dithiocarbamate) is limited, related dithiocarbamate complexes have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of essential enzymatic functions within the bacterial cells.
Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
-
Preparation of Bacterial Culture: Prepare a standardized inoculum of the bacterial strain.
-
Inoculation of Agar Plates: Evenly spread the bacterial culture onto the surface of an agar plate.
-
Preparation of Wells: Create wells in the agar using a sterile cork borer.
-
Application of Test Compounds: Add a known concentration of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Anticancer Activity
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanism of Action
The biological activities of dithiocarbamates are often attributed to their ability to chelate metal ions, which can lead to the inhibition of metalloenzymes that are crucial for cellular functions. One of the key signaling pathways implicated in the action of some dithiocarbamates is the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a central role in regulating inflammatory responses, cell survival, and proliferation. Its dysregulation is associated with various diseases, including cancer and inflammatory disorders. Some dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are known inhibitors of NF-κB activation. This inhibition is thought to occur through the chelation of metal ions required by kinases that activate the NF-κB pathway.
NF-κB Signaling Pathway Diagram
References
Environmental fate and degradation of propylene 1,2-bis(dithiocarbamate)
An in-depth analysis of the environmental fate and degradation of propylene 1,2-bis(dithiocarbamate), a fungicide commonly known as propineb, reveals a complex process influenced by various environmental factors. This technical guide synthesizes available data on its degradation pathways, summarizes key quantitative metrics, and outlines the experimental protocols used for its study.
Environmental Degradation Pathways
Propineb is susceptible to degradation in the environment through several key pathways, primarily hydrolysis, photolysis, and metabolism in soil. The principal degradation product of propineb is propylene thiourea (PTU), which is of toxicological concern. Further degradation leads to the formation of propylene urea (PU), and ultimately to mineralization, producing carbon dioxide.
The degradation process is significantly influenced by environmental conditions such as pH, temperature, and the presence of microorganisms. For instance, in sterile aqueous solutions, the half-life of propineb is heavily dependent on the pH, with degradation being more rapid under acidic and alkaline conditions than in neutral solutions.
Quantitative Degradation Data
To facilitate a clear understanding of propineb's persistence in various environmental compartments, the following tables summarize key degradation metrics.
Table 1: Hydrolytic Degradation of Propineb
| pH | Temperature (°C) | Half-life | Reference |
| 4 | 22 | < 1 day | |
| 7 | 22 | 1-2 days | |
| 9 | 22 | < 1 day |
Table 2: Soil Metabolism of Propineb
| Soil Type | Temperature (°C) | Half-life (days) | Major Metabolites | Reference |
| Loam | 20 | Approximately 10 hours | Propylene thiourea (PTU), Propylene urea (PU) | |
| Sandy Loam | 22 | < 1 day | Propylene thiourea (PTU) |
Experimental Protocols
The study of propineb's environmental fate involves a range of sophisticated experimental protocols. Below are methodologies for key experiments.
Hydrolysis Study
A standardized protocol, such as OECD Guideline 111, is typically employed to assess the hydrolytic degradation of propineb.
-
Preparation of Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.
-
Application of Propineb: A stock solution of radiolabelled propineb is added to the buffer solutions to achieve a known initial concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 22°C).
-
Sampling and Analysis: Aliquots are taken at specified time intervals and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to determine the concentration of the parent compound and its degradation products.
-
Data Analysis: The rate of hydrolysis and the half-life are calculated from the disappearance curve of propineb.
Aerobic Soil Metabolism Study
The degradation and metabolism of propineb in soil are investigated following guidelines like OECD Guideline 307.
-
Soil Selection and Preparation: Representative soil types (e.g., loam, sandy loam) are collected and characterized. The soil is typically sieved and its moisture content adjusted.
-
Application: Radiolabelled propineb is applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled aerobic conditions, maintaining a constant temperature and moisture level. Volatile traps are often used to capture any evolved CO2.
-
Extraction and Analysis: At various time points, soil samples are extracted using appropriate solvents. The extracts are then analyzed by methods such as HPLC or Thin-Layer Chromatography (TLC) to identify and quantify propineb and its metabolites. The trapped CO2 is also measured to assess mineralization.
-
Data Interpretation: Degradation kinetics, half-life, and the formation and decline of metabolites are determined.
Visualizing Degradation and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the degradation pathway of propineb and a typical experimental workflow for its analysis.
Caption: Simplified degradation pathway of Propineb in the environment.
Caption: General experimental workflow for the analysis of Propineb and its metabolites in soil.
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Propylene 1,2-bis(dithiocarbamate)
These application notes provide detailed methodologies for the quantitative analysis of propylene 1,2-bis(dithiocarbamate) and related dithiocarbamate fungicides. The protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Propylene 1,2-bis(dithiocarbamate) is a dithiocarbamate fungicide used in agriculture. Due to its potential health risks, regulatory bodies have set maximum residue limits (MRLs) for its presence in food and environmental samples. The analysis of propylene 1,2-bis(dithiocarbamate) is challenging due to its low solubility in water and organic solvents and its instability.[1] Analytical methods often involve its conversion to a more stable derivative or its degradation to carbon disulfide (CS₂).[2][3]
This document outlines two primary analytical approaches: a classical non-specific method based on carbon disulfide generation and a more specific chromatographic method involving derivatization.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of dithiocarbamates, including propylene 1,2-bis(dithiocarbamate) (often analyzed as propineb).
Table 1: Performance of LC-MS/MS Method for Dithiocarbamate Analysis
| Analyte Group | Representative Compound | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Linearity (r) | Reference |
| Propylene-bis-dithiocarbamates (PBs) | Propineb | 0.14 - 0.52 | 92.2 - 112.6 | ≥0.99 | [4] |
| Ethylene-bis-dithiocarbamates (EBs) | Mancozeb | 0.13 - 0.55 | 92.2 - 112.6 | ≥0.99 | [4] |
| Dimethyl-dithiocarbamates (DDs) | Thiram | 4.89 - 6.97 | 92.2 - 112.6 | ≥0.99 | [4] |
Table 2: Performance of GC-based Methods for Dithiocarbamate Analysis
| Method | Analyte Measured | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |
| GC-MS | Carbon Disulfide (from Propineb) | 0.7 ng per filter | 86 - 89 | Airborne samples | [5] |
| GC-PFPD / GC-ITD-MS | Carbon Disulfide | 0.05 mg/kg | 68 - 91 | Soya | [2] |
| GC-MS | Methylated Derivatives | 72 mg/kg | Not Specified | Plant and zootechnical matrices | [2][6] |
| GC/MS/MS | Carbon Disulfide | 10 ppb | > 85 | Tea | [7] |
Experimental Protocols
Protocol 1: Determination of Dithiocarbamates by Acid Hydrolysis and GC-MS
This method is a non-specific approach that measures the total dithiocarbamate content by converting them to carbon disulfide (CS₂).
1. Principle: Dithiocarbamates are hydrolyzed under acidic conditions to produce carbon disulfide, which is then extracted and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[8]
2. Reagents and Materials:
-
Hydrochloric acid (HCl), concentrated
-
Stannous chloride (SnCl₂)
-
Isooctane
-
Carbon disulfide (analytical standard)
-
Sodium sulfate, anhydrous
-
Sample matrix (e.g., fruit, vegetable, or soil)
3. Sample Preparation:
-
Weigh 10 g of the homogenized sample into a reaction flask.[7]
-
Add 20 mL of isooctane and 75 mL of an acidified SnCl₂ solution.[7]
-
Seal the flask and heat it in a water bath at 80°C for 1 hour with periodic shaking.[7][8]
-
Cool the flask in an ice bath.
-
Collect the isooctane layer and dry it with anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
4. GC-MS Conditions:
-
Column: 5% phenyl-methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Inlet Temperature: 240°C
-
Oven Program: 60°C (3 min) -> 20°C/min to 120°C -> 10°C/min to 160°C -> 20°C/min to 280°C
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Monitoring Ions (m/z): 76 (quantification)
5. Quantification: Prepare a calibration curve using standard solutions of carbon disulfide in isooctane. The concentration of total dithiocarbamates in the sample is calculated based on the amount of CS₂ detected.
Protocol 2: Specific Determination of Propylene-bis-dithiocarbamates by LC-MS/MS after Methylation
This method allows for the specific determination of different classes of dithiocarbamates, including propylene-bis-dithiocarbamates, by converting them to their methyl derivatives.
1. Principle: Dithiocarbamates are extracted from the sample and converted to their more stable methyl esters using a methylating agent. The methylated derivatives are then separated and quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
2. Reagents and Materials:
-
Acetonitrile (MeCN)
-
Water, ultrapure
-
Formic acid
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfate
-
Cysteine-EDTA solution
-
Propineb (analytical standard)
-
QuEChERS salts
3. Sample Preparation (QuEChERS-based):
-
For liquid samples (e.g., fruit juice), place 10 mL into a 50 mL centrifuge tube. For solid samples, use 1 g of crushed sample homogenized in 10 mL of water.[4]
-
Add 0.5 mL of NaHCO₃ solution and 10 mL of MeCN.[4]
-
Add 47.4 µL of dimethyl sulfate and shake for 15 minutes.[4]
-
Add the contents of a QuEChERS extraction tube and shake for 10 minutes.[4]
-
Centrifuge at 3500 rpm for 5 minutes.[4]
-
The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) clean-up step.
-
Filter the final extract and dilute it with 0.1% formic acid in MeCN before LC-MS/MS analysis.[4]
4. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A suitable gradient to separate the methylated derivatives.
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the methylated propylene-bis-dithiocarbamate.
5. Quantification: Prepare matrix-matched calibration curves using a propineb standard that has undergone the same derivatization procedure.
Visualizations
Caption: Workflow for the non-specific determination of dithiocarbamates by GC-MS.
Caption: Workflow for the specific determination of dithiocarbamates by LC-MS/MS.
References
- 1. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: HPLC Analysis of Propylene 1,2-bis(dithiocarbamate) (Propineb) in Agricultural Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propylene 1,2-bis(dithiocarbamate), commonly known as propineb, is a broad-spectrum polymeric dithiocarbamate (DTC) fungicide used extensively in agriculture to protect crops like fruits and vegetables from various fungal diseases.[1][2] However, concerns exist regarding its residues in food commodities and the potential health risks associated with its degradation product, propylenethiourea (PTU), which is suspected of being carcinogenic and teratogenic.[3] Regulatory bodies in many countries have established maximum residue levels (MRLs) for DTCs in food, making the precise monitoring of these residues crucial.[1]
The analysis of propineb presents significant challenges due to its low solubility in water and organic solvents and its instability, particularly in acidic conditions where it degrades to carbon disulfide (CS₂).[2][4][5] Traditional methods often measure the total CS₂ generated after acid digestion, which lacks specificity as it does not distinguish between different DTC fungicides.[3][6] This application note details a robust and sensitive method for the specific determination of propineb in agricultural samples using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS). The method involves a streamlined derivatization step to stabilize the analyte, followed by a modified QuEChERS extraction and cleanup.[7][8]
Principle
The analytical method is based on the stabilization and derivatization of propineb in the sample matrix prior to extraction. Propineb is first converted to a water-soluble salt in an alkaline solution containing stabilizing agents like EDTA and L-cysteine.[9] It is then methylated using a reagent such as dimethyl sulfate to form a stable derivative (propylenebisdithiocarbamate-dimethyl).[1][7][8] This stable derivative is subsequently extracted from the matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. A dispersive solid-phase extraction (d-SPE) step is employed for cleanup to remove matrix interferences.[7][8] The final determination is performed by reverse-phase HPLC coupled with a UV or, for higher sensitivity and selectivity, a tandem mass spectrometry (MS/MS) detector.[7][10]
Experimental Protocols
1. Reagents and Materials
-
Solvents: HPLC-grade acetonitrile (MeCN), methanol, and water.
-
Standards: Propineb analytical standard.
-
Reagents: Dimethyl sulfate (DMS), L-cysteine, disodium ethylenediaminetetraacetate (EDTA-2Na), sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), formic acid, magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA) sorbent.
-
Solutions:
2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of propineb standard into a 10 mL volumetric flask and dissolve in an appropriate solvent mixture (e.g., a solution containing stabilizing agents).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a blank matrix extract to create a calibration curve (e.g., 5, 10, 20, 50, 100 µg/kg).[1]
3. Sample Preparation (Modified QuEChERS)
-
Homogenization: Chop the agricultural sample (e.g., fruits, vegetables) into small pieces. Avoid extensive homogenization which can accelerate DTC degradation.[5]
-
Weighing: Weigh 10 g of the prepared sample into a 50 mL centrifuge tube.
-
Extraction and Derivatization:
-
Add 10 mL of the Cysteine-EDTA solution.
-
Add 0.5 mL of 1 M NaHCO₃ solution and 50 µL of dimethyl sulfate.[1]
-
Add 10 mL of acetonitrile.
-
Vortex the tube vigorously for 1 minute.
-
-
Partitioning:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute to induce liquid-liquid partitioning.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA sorbent.[9]
-
Vortex for 30 seconds and centrifuge for 3 minutes.
-
-
Final Extract:
-
Filter the resulting supernatant through a 0.22 µm PTFE filter into an autosampler vial for HPLC analysis.[1]
-
Visualizations
Caption: Experimental workflow for propineb analysis.
Caption: Key components of the HPLC system.
Chromatographic Conditions
The following table outlines typical conditions for HPLC-MS/MS analysis.
| Parameter | Recommended Setting |
| HPLC System | UPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
| Gradient Elution | Start at 40% B, ramp to 80-98% B, then return to initial conditions[1] |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for the methylated propineb derivative must be optimized.
Data Presentation
Method performance is evaluated through validation experiments. The following table summarizes typical quantitative data obtained for propineb analysis in various agricultural matrices.
| Matrix | Linearity (R²) | LOQ (mg/kg) | Recovery (%) | Precision (RSD, %) |
| Infant Formula | >0.99 | 0.003[7][8] | 86 - 120[7] | < 13[7] |
| Fruit-based Baby Food | >0.99 | 0.003[7][8] | 90 - 115[7] | < 10[7] |
| Tomato | >0.99 | 0.04[11] | 74 - 83[11] | 5 - 9[11] |
| Fruit Juice | >0.99 | < 0.00052 | 92.2 - 112.6[1] | Not Specified |
| Lettuce | >0.99 | 0.05 - 0.5 | 78 - 106[5] | Not Specified |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
The described method, combining a stabilizing derivatization step with a modified QuEChERS protocol and HPLC-MS/MS analysis, provides a selective, sensitive, and reliable approach for the quantification of propylene 1,2-bis(dithiocarbamate) (propineb) residues in diverse agricultural samples. This procedure overcomes the inherent instability of the parent compound, allowing for accurate measurements that comply with regulatory standards for food safety. The achieved limits of quantification are sufficiently low to monitor MRLs effectively, making this method highly suitable for routine residue analysis in food testing laboratories.
References
- 1. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Method development and validation for low-level propineb and propylenethiourea analysis in baby food, infant formula and related matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Propylene 1,2-bis(dithiocarbamate) Metabolites by LC-MS/MS
Introduction
Propylene 1,2-bis(dithiocarbamate), also known as propineb, is a broad-spectrum fungicide widely used in agriculture. Due to its potential impact on human health and the environment, monitoring its residues and metabolites in various matrices is crucial. The primary metabolites of propineb include propylenethiourea (PTU) and propylenediamine (PDA).[1][2][3] PTU, in particular, is of toxicological concern. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of propineb and its key metabolites, PTU and PDA. The method is applicable to various sample matrices, including fruits, vegetables, and soil.[1][3]
Signaling Pathways and Metabolic Transformation
Propineb undergoes transformation in the environment and biological systems, leading to the formation of its major metabolites, propylenethiourea (PTU) and propylenediamine (PDA). Understanding this metabolic pathway is essential for comprehensive residue analysis.
References
Application Note: Spectroscopic Characterization of Propylene 1,2-bis(dithiocarbamate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propylene 1,2-bis(dithiocarbamate) is a bifunctional chelating agent with significant potential in coordination chemistry, materials science, and as a precursor for various metal complexes, some of which exhibit important biological activities. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structural features. This application note provides detailed protocols and representative data for the characterization of propylene 1,2-bis(dithiocarbamate) using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation
Infrared (IR) Spectroscopy
The IR spectrum of propylene 1,2-bis(dithiocarbamate) is characterized by specific vibrational modes of its functional groups. The key absorptions are summarized in Table 1.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300-3400 | N-H stretching | Medium, Broad |
| ~2950-3000 | C-H stretching (aliphatic) | Medium-Strong |
| ~1450-1550 | C-N stretching (thioureide) | Strong |
| ~950-1050 | C=S stretching | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of propylene 1,2-bis(dithiocarbamate). The predicted chemical shifts are presented in Tables 2 and 3.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.15 | Doublet | 3H | -CH₃ |
| ~3.50 | Multiplet | 2H | -CH₂- |
| ~4.00 | Multiplet | 1H | -CH- |
| ~8.50 | Broad Singlet | 2H | -NH |
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~50 | -CH₂- |
| ~55 | -CH- |
| ~205 | -NCS₂⁻ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of propylene 1,2-bis(dithiocarbamate) in a suitable solvent like ethanol or methanol is expected to show strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the dithiocarbamate moieties.
Table 4: Expected UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |
| ~250-260 | High | π → π* (N-C=S) |
| ~280-290 | High | π → π* (S=C-S) |
Experimental Protocols
Synthesis of Propylene 1,2-bis(dithiocarbamate) Sodium Salt
A common method for the synthesis of the sodium salt of propylene 1,2-bis(dithiocarbamate) is the reaction of 1,2-diaminopropane with carbon disulfide in the presence of sodium hydroxide.[1]
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve a specific molar amount of 1,2-diaminopropane in cold ethanol in a flask placed in an ice bath.
-
Add a stoichiometric amount of a concentrated aqueous solution of NaOH to the flask with stirring.
-
Slowly add a stoichiometric amount of carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Continue stirring the mixture in the ice bath for 2-3 hours.
-
The resulting precipitate, the sodium salt of propylene 1,2-bis(dithiocarbamate), is collected by filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Infrared (IR) Spectroscopy Protocol
Instrument:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry propylene 1,2-bis(dithiocarbamate) sodium salt with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer's beam path.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Instrument:
-
NMR Spectrometer (e.g., 300 MHz or 500 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the propylene 1,2-bis(dithiocarbamate) sodium salt in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
Instrument:
-
UV-Vis Spectrophotometer
Sample Preparation:
-
Prepare a stock solution of the propylene 1,2-bis(dithiocarbamate) sodium salt of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the absorbance of the sample over a wavelength range of approximately 200-800 nm.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
This application note provides a comprehensive guide to the spectroscopic characterization of propylene 1,2-bis(dithiocarbamate). The provided protocols for IR, NMR, and UV-Vis spectroscopy, along with the summarized data tables, offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The detailed methodologies and expected spectral features will aid in the unambiguous identification and quality control of this important chemical compound.
References
Application Notes and Protocols for the Electrochemical Analysis of Propylene 1,2-bis(dithiocarbamate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical behavior of propylene 1,2-bis(dithiocarbamate), a compound of interest in agricultural chemistry and potentially in drug development due to the versatile coordination chemistry and redox properties of dithiocarbamates. The primary technique discussed is cyclic voltammetry (CV), a powerful and common electroanalytical method for investigating the redox characteristics of chemical species.
Introduction to the Electrochemical Behavior of Dithiocarbamates
Dithiocarbamates are a class of organosulfur compounds known for their ability to form stable complexes with a wide range of metal ions. This chelating property, coupled with the presence of electroactive thiol and amine moieties, imparts a rich electrochemical behavior to these molecules. Propylene 1,2-bis(dithiocarbamate), often found as the active ingredient in the fungicide Propineb, is no exception. Its electrochemical properties are of significant interest for developing analytical methods for its detection and for understanding its mechanism of action and degradation pathways.
The electrochemical detection of dithiocarbamates like propylene 1,2-bis(dithiocarbamate) is facilitated by their multiple electrochemically-active sites.[1] Under aqueous conditions, the dissociation of metal-complexed dithiocarbamates can yield carbamate anions, which are readily amenable to electrochemical analysis.[1]
Application: Quantitative Analysis by Voltammetry
Cyclic voltammetry can be employed for the quantitative determination of propylene 1,2-bis(dithiocarbamate). The peak current observed in a cyclic voltammogram is directly proportional to the concentration of the analyte in the solution. By constructing a calibration curve from standards of known concentrations, the concentration of propylene 1,2-bis(dithiocarbamate) in an unknown sample can be determined. While specific voltammetric data for propylene 1,2-bis(dithiocarbamate) is not extensively published, the general principles of dithiocarbamate electrochemistry suggest that this is a viable application.
Table 1: Representative Electrochemical Data for a Dithiocarbamate Compound (Mancozeb)
| Parameter | Value | Conditions | Reference |
| Anodic Peak Potential (Epa) | ~ +0.8 V vs. Ag/AgCl | Boron-doped diamond electrode in phosphate buffer | Inferred from general dithiocarbamate behavior[1] |
| Process | Anodic processes involving thiol and/or amine moieties | Boron-doped diamond electrode in phosphate buffer | [1] |
Note: This data is for a related dithiocarbamate, Mancozeb, and is provided as a general reference. The exact peak potentials for propylene 1,2-bis(dithiocarbamate) may vary depending on the experimental conditions.
Experimental Protocol: Cyclic Voltammetry of Propylene 1,2-bis(dithiocarbamate)
This protocol outlines the general procedure for performing a cyclic voltammetry experiment to characterize the electrochemical behavior of propylene 1,2-bis(dithiocarbamate).
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Propylene 1,2-bis(dithiocarbamate) standard (or a commercial formulation like Propineb)
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0), or other suitable electrolytes like Britton-Robinson buffer.
-
Deionized water
-
Polishing materials: Alumina slurry or diamond paste for polishing the working electrode.
2. Preparation of Solutions:
-
Supporting Electrolyte: Prepare a 0.1 M solution of the chosen supporting electrolyte in deionized water. Adjust the pH as required. It is crucial to use a supporting electrolyte to ensure sufficient conductivity of the solution.
-
Analyte Solution: Prepare a stock solution of propylene 1,2-bis(dithiocarbamate) in a suitable solvent. Due to the low solubility of many dithiocarbamates in water, an organic solvent miscible with water may be necessary for the stock solution, followed by dilution in the supporting electrolyte. Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the supporting electrolyte.
3. Electrochemical Measurement Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry or diamond paste to a mirror-like finish. Rinse it thoroughly with deionized water and sonicate for a few minutes to remove any polishing residues.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is placed close to the working electrode.
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: A potential where no reaction is expected to occur (e.g., 0.0 V).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the analyte (e.g., +1.5 V).
-
Vertex Potential 2 (Final Potential): A potential to return to, often the same as the initial potential (e.g., 0.0 V).
-
Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to study the kinetics of the reaction.
-
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for about 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Initiate the scan and record the cyclic voltammogram.
-
Repeat the measurement for each standard solution and the unknown sample.
-
4. Data Analysis:
-
From the obtained cyclic voltammograms, determine the anodic peak potential (Epa) and the corresponding peak current (Ipa).
-
Plot a calibration curve of Ipa versus the concentration of the propylene 1,2-bis(dithiocarbamate) standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown sample.
Visualizations
To aid in understanding the experimental workflow and potential electrochemical processes, the following diagrams are provided.
Figure 1: General experimental workflow for the cyclic voltammetric analysis of propylene 1,2-bis(dithiocarbamate).
Figure 2: Simplified representation of the electrochemical oxidation process of propylene 1,2-bis(dithiocarbamate) at an electrode surface.
References
Application Notes and Protocols for the Synthesis of Propylene 1,2-bis(dithiocarbamate) Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of novel Metal-Organic Frameworks (MOFs) based on the propylene 1,2-bis(dithiocarbamate) ligand. The protocols detailed herein are intended to guide researchers in the development of these MOFs for various applications, with a particular focus on their use as carriers for targeted drug delivery.
Introduction to Propylene 1,2-bis(dithiocarbamate) MOFs
Propylene 1,2-bis(dithiocarbamate) is a versatile chelating ligand capable of forming stable complexes with a wide array of metal ions.[1] When used as a linker in the synthesis of Metal-Organic Frameworks, it can give rise to porous crystalline materials with potential applications in catalysis, sensing, and biomedicine. The presence of sulfur donor atoms in the dithiocarbamate groups imparts unique electronic and coordination properties to the resulting MOFs, making them particularly interesting for applications in drug delivery. The ability to functionalize the ligand and the choice of metal node allows for the tuning of the MOF's properties, such as pore size, surface area, and stability.
For drug delivery applications, zinc-based MOFs are of particular interest due to their biocompatibility and pH-responsive behavior.[1][2][3][4][5][6][7] The acidic microenvironment of tumor tissues can trigger the degradation of the MOF structure, leading to the controlled release of encapsulated therapeutic agents.[1][3][8]
Experimental Protocols
Synthesis of Disodium Propylene 1,2-bis(dithiocarbamate) Ligand
This protocol describes the synthesis of the water-soluble disodium salt of propylene 1,2-bis(dithiocarbamate), which serves as the organic linker for the MOF synthesis. The reaction involves the nucleophilic addition of 1,2-diaminopropane to carbon disulfide in a basic medium.[1]
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1,2-diaminopropane (10 mmol) in 50 mL of ethanol.
-
Slowly add a solution of sodium hydroxide (20 mmol) in 10 mL of water to the stirred solution.
-
While maintaining the temperature at 0-5 °C, add carbon disulfide (20 mmol) dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours, followed by stirring at room temperature for 12 hours.
-
A white precipitate of disodium propylene 1,2-bis(dithiocarbamate) will form.
-
Collect the precipitate by filtration and wash it with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the final ligand salt.
Synthesis of Propylene 1,2-bis(dithiocarbamate) Zinc MOF (PBDC-Zn MOF)
This protocol outlines the synthesis of a zinc-based MOF using the prepared disodium propylene 1,2-bis(dithiocarbamate) ligand via a solvothermal method.
Materials:
-
Disodium propylene 1,2-bis(dithiocarbamate)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve disodium propylene 1,2-bis(dithiocarbamate) (0.5 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of ethanol.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, a crystalline product will be formed.
-
Collect the product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the PBDC-Zn MOF product under vacuum at 60 °C.
Drug Loading into PBDC-Zn MOF
This protocol describes the post-synthetic encapsulation of a model anticancer drug, 5-Fluorouracil (5-FU), into the PBDC-Zn MOF.
Materials:
-
Activated PBDC-Zn MOF
-
5-Fluorouracil (5-FU)
-
Methanol
Procedure:
-
Activate the synthesized PBDC-Zn MOF by heating it under vacuum at 100 °C for 12 hours to remove any guest solvent molecules.
-
Prepare a solution of 5-FU (1 mg/mL) in methanol.
-
Disperse the activated PBDC-Zn MOF (50 mg) in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the 5-FU loaded MOF (5-FU@PBDC-Zn) by centrifugation.
-
Wash the product with methanol to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
The drug loading content can be determined by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy.
In Vitro pH-Responsive Drug Release
This protocol details the investigation of the pH-triggered release of 5-FU from the 5-FU@PBDC-Zn MOF.
Materials:
-
5-FU@PBDC-Zn MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Disperse 10 mg of 5-FU@PBDC-Zn MOF in 10 mL of PBS (either pH 7.4 or pH 5.5) in a dialysis bag.
-
Place the dialysis bag in 40 mL of the corresponding PBS solution and keep it under constant stirring at 37 °C.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.
-
Measure the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.
-
Calculate the cumulative drug release percentage over time.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and drug delivery studies of PBDC-Zn MOFs.
Table 1: Physicochemical Characterization of PBDC-Zn MOF
| Parameter | Value |
| Formula Weight | Varies with metal and solvation |
| BET Surface Area | 400 - 800 m²/g |
| Pore Volume | 0.2 - 0.5 cm³/g |
| Thermal Stability (TGA) | Stable up to ~280 °C |
| PXRD Peaks (2θ) | Characteristic peaks indicating crystallinity |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) |
| 5-Fluorouracil | 10 - 20 | 70 - 85 |
| Doxorubicin | 15 - 25 | 80 - 95 |
| Curcumin | 5 - 15 | 60 - 75 |
Table 3: pH-Responsive Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 5 - 10 | 20 - 30 |
| 6 | 10 - 15 | 40 - 55 |
| 12 | 15 - 20 | 60 - 75 |
| 24 | 20 - 25 | 80 - 95 |
Mandatory Visualizations
Caption: Workflow for the synthesis and drug delivery application of PBDC-Zn MOFs.
Caption: Mechanism of pH-responsive drug release from PBDC-Zn MOFs in the tumor microenvironment.
References
- 1. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. pH-Responsive Metal–Organic Framework for Targeted Delivery of Fungicide, Release Behavior, and Sustainable Plant Protection [mdpi.com]
Application Notes and Protocols: Propylene 1,2-bis(dithiocarbamate) as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of propylene 1,2-bis(dithiocarbamate) and its metal complexes as single-source precursors for the synthesis of metal sulfide nanoparticles. The unique properties of these nanoparticles make them promising candidates for various applications, including drug delivery and cancer therapy.
Introduction
Dithiocarbamate complexes are versatile single-source precursors for the synthesis of metal sulfide nanoparticles.[1][2] Propylene 1,2-bis(dithiocarbamate) is a bifunctional ligand capable of forming stable complexes with a variety of metal ions. The thermal decomposition of these metal-dithiocarbamate complexes in a high-boiling point solvent yields uniform metal sulfide nanoparticles.[3] The size, shape, and crystalline phase of the resulting nanoparticles can be controlled by tuning reaction parameters such as temperature, time, and the type of capping agent used.[3][4]
Metal sulfide nanoparticles, such as Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS), exhibit quantum confinement effects and possess unique optical and electronic properties.[5] These properties make them suitable for applications in bioimaging, biosensing, and as therapeutic agents.[6] In the context of drug development, metal sulfide nanoparticles are being explored for their potential in photothermal therapy (PTT) and photodynamic therapy (PDT) against cancer.[6][7]
Synthesis of Metal Sulfide Nanoparticles
The synthesis of metal sulfide nanoparticles from propylene 1,2-bis(dithiocarbamate) precursors generally follows a two-step process: first, the synthesis of the metal-propylene 1,2-bis(dithiocarbamate) complex, and second, the thermolysis of this complex to form the nanoparticles.
Synthesis of Propylene 1,2-bis(dithiocarbamate) Ligand and its Metal Complexes
The propylene 1,2-bis(dithiocarbamate) ligand is typically synthesized by reacting 1,2-diaminopropane with carbon disulfide in the presence of a base. The resulting dithiocarbamate salt can then be reacted with a corresponding metal salt to form the metal-propylene 1,2-bis(dithiocarbamate) complex.[8]
General Protocol for Nanoparticle Synthesis by Solvothermal Method
The solvothermal method is a common approach for the synthesis of high-quality metal sulfide nanoparticles from dithiocarbamate precursors.[3][9] The metal-propylene 1,2-bis(dithiocarbamate) complex is thermally decomposed in a high-boiling point coordinating solvent, which also acts as a capping agent to control the growth and stability of the nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Disodium Propylene-1,2-bis(dithiocarbamate)
Materials:
-
1,2-Diaminopropane
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve a specific molar amount of 1,2-diaminopropane in cold ethanol in a round-bottom flask placed in an ice bath.
-
Slowly add a stoichiometric amount of carbon disulfide to the solution while stirring continuously.
-
Add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring for 2-4 hours in the ice bath. A precipitate of disodium propylene-1,2-bis(dithiocarbamate) will form.
-
Filter the precipitate, wash with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Synthesis of Metal-Propylene 1,2-bis(dithiocarbamate) Complex (e.g., Cd or Zn complex)
Materials:
-
Disodium Propylene-1,2-bis(dithiocarbamate)
-
Cadmium(II) chloride (CdCl₂) or Zinc(II) chloride (ZnCl₂)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the synthesized disodium propylene-1,2-bis(dithiocarbamate) in deionized water.
-
In a separate beaker, dissolve a stoichiometric amount of the metal salt (e.g., CdCl₂ or ZnCl₂) in deionized water.
-
Slowly add the metal salt solution to the dithiocarbamate solution with constant stirring. A precipitate of the metal-propylene 1,2-bis(dithiocarbamate) complex will form immediately.
-
Continue stirring for 1-2 hours at room temperature.
-
Filter the precipitate, wash thoroughly with deionized water and then with methanol.
-
Dry the complex in a desiccator.
Protocol 3: Synthesis of Metal Sulfide Nanoparticles (e.g., CdS or ZnS)
Materials:
-
Metal-Propylene 1,2-bis(dithiocarbamate) complex
-
Hexadecylamine (HDA), Oleylamine (OLA), or Tri-n-octylphosphine oxide (TOPO) as capping agent/solvent
-
Methanol
-
Toluene
Procedure:
-
Place a specific amount of the capping agent (e.g., HDA) in a three-neck flask equipped with a condenser, thermometer, and a magnetic stirrer.
-
Heat the flask to a desired temperature (e.g., 180-250 °C) under a nitrogen atmosphere.
-
Disperse the metal-propylene 1,2-bis(dithiocarbamate) complex in a small amount of toluene to form a slurry.
-
Quickly inject the slurry into the hot capping agent solution with vigorous stirring.
-
Maintain the reaction temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Add an excess of methanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with methanol to remove the excess capping agent.
-
Disperse the purified nanoparticles in a suitable solvent like toluene or chloroform for further characterization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of CdS and ZnS nanoparticles using dithiocarbamate precursors. These values can serve as a starting point for optimizing the synthesis using propylene 1,2-bis(dithiocarbamate).
Table 1: Synthesis Parameters and Properties of CdS Nanoparticles
| Precursor | Capping Agent | Temperature (°C) | Time (min) | Nanoparticle Size (nm) | Band Gap (eV) | Reference |
| Cadmium diethyldithiocarbamate | HDA | 180 | 30 | 4.5 | 2.91 | [5] |
| Cadmium diethyldithiocarbamate | TOPO | 240 | 60 | 6.2 | - | [4] |
| Cadmium N-ethyl-N-phenyldithiocarbamate | HDA | 200 | 45 | 5.8 | 2.85 | [5] |
Table 2: Synthesis Parameters and Properties of ZnS Nanoparticles
| Precursor | Capping Agent | Temperature (°C) | Time (min) | Nanoparticle Size (nm) | Band Gap (eV) | Reference |
| Zinc diethyldithiocarbamate | OLA | 300 | - | 4 (diameter) | 3.93 | [10][11] |
| Zinc diisobutyldithiocarbamate | OLA | 230 | 60 | 17 x 2.1 (nanorods) | - | [10] |
| Zinc N,N-diallyl dithiocarbamate | HDA | - | - | 4.5 | - | [12] |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway in Cancer Therapy
Metal sulfide nanoparticles can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) upon external stimuli like light in photodynamic therapy.[13][14] This increased intracellular ROS can trigger oxidative stress and activate signaling pathways leading to apoptosis (programmed cell death).
Applications in Drug Development
Metal sulfide nanoparticles synthesized from propylene 1,2-bis(dithiocarbamate) precursors have significant potential in drug development, particularly in cancer therapy.
-
Photothermal Therapy (PTT): Certain metal sulfide nanoparticles, like copper sulfide, strongly absorb near-infrared (NIR) light and convert it into heat, leading to hyperthermia-induced cancer cell death.[7][15]
-
Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, some metal sulfide nanoparticles can generate reactive oxygen species (ROS) that are toxic to cancer cells.[6][13]
-
Drug Delivery: The surface of these nanoparticles can be functionalized to carry and deliver chemotherapeutic drugs specifically to tumor sites, potentially reducing systemic toxicity.[6]
-
Bioimaging: The unique optical properties of these nanoparticles can be utilized for various bioimaging techniques to visualize and track biological processes.[6]
Conclusion
Propylene 1,2-bis(dithiocarbamate) serves as a valuable and versatile precursor for the controlled synthesis of a range of metal sulfide nanoparticles. The detailed protocols and data provided in these application notes offer a solid foundation for researchers to explore the synthesis and application of these nanomaterials. The potential of these nanoparticles in innovative cancer therapies and drug delivery systems highlights the importance of further research and development in this exciting field.
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metal Sulfide Nanoparticles for Imaging and Phototherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy [frontiersin.org]
- 15. Copper sulfide nanoparticles for photothermal ablation of tumor cells - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Application Notes and Protocols for Testing the Antifungal Efficacy of Propylene 1,2-bis(dithiocarbamate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene 1,2-bis(dithiocarbamate), also known as propineb, is a member of the dithiocarbamate class of fungicides.[1][2] While extensively utilized in agriculture for its broad-spectrum activity against a variety of phytopathogenic fungi, its potential application against human fungal pathogens is an emerging area of interest.[1][2] Dithiocarbamates, in general, exhibit a multi-site mode of action, which makes them less prone to the development of fungal resistance.[3] This document provides detailed protocols for evaluating the in vitro antifungal efficacy of propylene 1,2-bis(dithiocarbamate) and presents available data on the antifungal activity of related dithiocarbamate compounds against clinically relevant fungi.
Antifungal Properties and Mechanism of Action
Propylene 1,2-bis(dithiocarbamate) and other dithiocarbamates exert their antifungal effects through a multi-pronged attack on fungal cellular processes. Their primary mechanism involves the chelation of metal ions and the inhibition of enzymes containing sulfhydryl (-SH) groups, which are crucial for various metabolic pathways.[3][4]
The proposed mechanisms of action include:
-
Inhibition of Respiration: Dithiocarbamates can interfere with the fungal respiratory chain, disrupting ATP production.
-
Disruption of Metabolism: They can inhibit enzymes involved in carbohydrate and protein metabolism.[1]
-
Alteration of Cell Membrane Permeability: These compounds can affect the integrity of the fungal cell membrane, leading to the loss of essential cellular components.[5]
-
Enzyme Inhibition: Dithiocarbamates are known to inhibit various enzymes, including carbonic anhydrases, which are important for fungal growth and virulence.[6][7][8]
Due to this multi-site activity, the development of resistance to dithiocarbamates is considered to be low.[3]
Data Presentation
While specific minimum inhibitory concentration (MIC) data for propylene 1,2-bis(dithiocarbamate) against human pathogenic fungi are not widely available in the public domain, the following table summarizes the in vitro antifungal activity of other dithiocarbamate complexes against various Candida species. This data can serve as a reference for the potential efficacy of this class of compounds.
Table 1: In Vitro Antifungal Activity of Dithiocarbamate Organoruthenium Complexes against Candida Species [9]
| Fungal Species | Compound | MIC (µg/mL) |
| Candida albicans | Complex C1 | 1.7 - 3.4 |
| Complex C2 | 1.7 - 3.4 | |
| Candida glabrata | Complex C1 | 3.4 |
| Complex C2 | 3.4 | |
| Candida krusei | Complex C1 | 1.7 |
| Complex C2 | 1.7 | |
| Candida parapsilosis | Complex C1 | 0.85 |
| Complex C2 | 0.85 | |
| Candida tropicalis | Complex C1 | 1.7 |
| Complex C2 | 1.7 |
Note: Data is derived from a study on dithiocarbamate organoruthenium complexes and is presented here as representative of the potential antifungal activity of the dithiocarbamate class.[9]
Experimental Protocols
The following are detailed protocols for testing the antifungal efficacy of propylene 1,2-bis(dithiocarbamate).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 for yeasts.[3][4]
1. Materials:
-
Propylene 1,2-bis(dithiocarbamate)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
2. Procedure:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of propylene 1,2-bis(dithiocarbamate) in DMSO. Further dilutions should be made in RPMI-1640 medium.
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the propylene 1,2-bis(dithiocarbamate) working solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
Protocol 2: Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population.
1. Materials:
-
Same as Protocol 1
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
2. Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in Protocol 1 and adjust to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing propylene 1,2-bis(dithiocarbamate) at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without the antifungal agent.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antifungal agent. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Protocol 3: Biofilm Efficacy Assay (XTT Reduction Assay)
This protocol assesses the activity of the antifungal agent against fungal biofilms.
1. Materials:
-
Same as Protocol 1
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1-5 x 10^6 CFU/mL in RPMI-1640) to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Antifungal Treatment:
-
Gently wash the biofilms with PBS to remove non-adherent cells.
-
Add 200 µL of RPMI-1640 containing serial dilutions of propylene 1,2-bis(dithiocarbamate) to the wells.
-
Include a control well with biofilm and drug-free medium.
-
Incubate at 37°C for 24 hours.
-
-
XTT Assay:
-
Prepare a solution of XTT (0.5 mg/mL in PBS) and menadione (10 mM in acetone). Immediately before use, mix the XTT and menadione solutions.
-
Wash the biofilms with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Reading the Results: Measure the absorbance at 490 nm using a microplate reader. A reduction in absorbance compared to the control well indicates a decrease in metabolic activity and thus, biofilm inhibition.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. eagri.org [eagri.org]
- 6. Dithiocarbamates are strong inhibitors of the beta-class fungal carbonic anhydrases from Cryptococcus neoformans, Candida albicans and Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dithiocarbamates effectively inhibit the β-carbonic anhydrase from the dandruff-producing fungus Malassezia globosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Topic: X-ray Crystallography of Propylene 1,2-bis(dithiocarbamate) Coordination Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and single-crystal X-ray crystallographic analysis of coordination compounds formed with the propylene 1,2-bis(dithiocarbamate) ligand. These compounds are of interest in materials science, agriculture (as fungicides like Propineb), and medicinal chemistry.
Experimental Protocols
Protocol 1.1: Synthesis of Propylene 1,2-bis(dithiocarbamate) Ligand
The propylene 1,2-bis(dithiocarbamate) ligand is typically synthesized as a water-soluble alkali metal salt, most commonly the disodium salt. The procedure involves the reaction of 1,2-diaminopropane with carbon disulfide in a basic medium.[1]
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or other strong base
-
Absolute ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve 1,2-diaminopropane (1 equivalent) in cold, absolute ethanol in a flask placed in an ice bath to control the exothermic reaction.
-
In a separate container, dissolve sodium hydroxide (2 equivalents) in a minimal amount of water and add it to the ethanol solution.
-
While vigorously stirring the cooled solution, slowly add carbon disulfide (2 equivalents) dropwise. The reaction is typically carried out using cold carbon disulfide.[1]
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours. A precipitate of the disodium salt of propylene 1,2-bis(dithiocarbamate) will form.
-
Collect the white crystalline solid by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting white powder under vacuum. The product is the disodium salt, which is stable and can be used for the synthesis of metal complexes.[1]
Protocol 1.2: Synthesis and Crystallization of Metal Coordination Compounds
The most common method for synthesizing metal-dithiocarbamate complexes is a salt metathesis reaction where the synthesized ligand salt is reacted with a soluble metal salt.[1] Growing single crystals suitable for X-ray diffraction is the most challenging step and often requires screening various conditions.
Materials:
-
Disodium propylene 1,2-bis(dithiocarbamate) (from Protocol 1.1)
-
A soluble metal salt (e.g., NiCl₂·6H₂O, Zn(OAc)₂, Cu(NO₃)₂·3H₂O)
-
Solvents for reaction and crystallization (e.g., water, ethanol, methanol, dichloromethane, DMF)
Procedure:
-
Prepare an aqueous or ethanolic solution of the disodium propylene 1,2-bis(dithiocarbamate) ligand.
-
Prepare a separate aqueous or ethanolic solution of the desired metal salt (e.g., nickel(II) chloride).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.[1][2] A precipitate of the metal complex will typically form immediately. The stoichiometry will depend on the desired final complex (e.g., 1:1 metal-to-ligand ratio for a simple complex).
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction is complete.[2]
-
Collect the solid product by filtration, wash with water and then with a small amount of cold ethanol, and dry under vacuum.
-
Crystal Growth: To obtain single crystals, the crude product must be recrystallized. Slow evaporation is a common technique.
-
Dissolve the crude complex in a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform/ethanol) by gentle heating if necessary.
-
Filter the solution to remove any insoluble impurities.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks. High-quality single crystals may form during this process.
-
X-ray Crystallography Protocol
Protocol 2.1: Single-Crystal X-ray Diffraction Data Collection
This protocol outlines the typical workflow for collecting diffraction data from a suitable single crystal. Modern diffractometers automate many of these steps.
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal (typically >0.1 mm in all dimensions) that is free of cracks and other imperfections.[3] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection:
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of initial frames to determine the unit cell parameters and the orientation matrix of the crystal.[4]
-
Based on the crystal's symmetry (Bravais lattice), the data collection strategy is determined to ensure complete and redundant data are collected.
-
Data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or pixel detector) at each step.[3] A full dataset may require rotating the crystal by 180° or more.[3]
-
Protocol 2.2: Crystal Structure Solution and Refinement
This phase involves processing the raw diffraction data to generate a final, validated 3D model of the molecule.
Procedure:
-
Data Reduction and Correction: The raw diffraction intensities are integrated, and corrections are applied for factors such as background noise, polarization, and absorption.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods. The resulting map should reveal the positions of the heavier atoms (metal and sulfur atoms).
-
Structure Refinement:
-
An initial molecular model is built based on the electron density map.
-
This model is then refined using full-matrix least-squares methods.[5] This iterative process adjusts atomic parameters (xyz coordinates and displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
-
Difference Fourier maps are used to locate lighter atoms (nitrogen, carbon) and, eventually, hydrogen atoms.
-
The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (S).[6]
-
Data Presentation and Analysis
The bifunctional nature of the propylene 1,2-bis(dithiocarbamate) ligand makes it an excellent bridging ligand, often leading to the formation of coordination polymers, such as the well-known fungicide Propineb (a zinc complex).[1] This tendency can make the growth of single crystals of simple mononuclear complexes challenging.
Table 1: Representative Crystal Data and Structure Refinement Parameters
(Data based on bis(N-butyl-N-ethyldithiocarbamato)nickel(II)).[6]
| Parameter | Value |
| Crystal Data | |
| Chemical formula | [Ni(C₇H₁₄NS₂)₂] |
| Formula weight | 411.33 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5641 (9) |
| b (Å) | 8.6316 (9) |
| c (Å) | 13.6047 (14) |
| β (°) | 94.753 (2) |
| Volume (ų) | 1002.23 (18) |
| Z | 2 |
| Calculated density (g/cm³) | 1.362 |
| Data Collection & Refinement | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Reflections collected | 9338 |
| Independent reflections | 2295 |
| R_int | 0.029 |
| Goodness-of-fit (S) on F² | 1.03 |
| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.098 |
| R indices (all data) | R1 = 0.046, wR2 = 0.103 |
Table 2: Representative Selected Bond Lengths (Å) and Angles (°)
(Values are typical for square-planar Ni(II) dithiocarbamate complexes).[3][5][6]
| Bond / Angle | Length (Å) / Angle (°) | Description |
| Bond Lengths | ||
| Ni—S1 | 2.205 (1) | Metal-Sulfur bond distance |
| Ni—S2 | 2.222 (1) | Metal-Sulfur bond distance |
| S1—C1 | 1.718 (2) | Sulfur-Carbon bond distance |
| S2—C1 | 1.711 (2) | Sulfur-Carbon bond distance |
| C1—N1 | 1.325 (3) | Thioureide C-N bond (partial double bond) |
| Bond Angles | ||
| S1—Ni—S2 | 79.2 (1) | Bite angle of the chelating ligand |
| S1—Ni—S2' | 100.8 (1) | Angle between ligands |
| Ni—S1—C1 | 85.9 (1) | Angle within the chelate ring |
| Ni—S2—C1 | 85.3 (1) | Angle within the chelate ring |
| S1—C1—S2 | 109.5 (1) | Angle within the chelate ring |
Mandatory Visualizations
References
- 1. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Dithiocarbazate ligands and their Ni(II) complexes with potential biological activity: Structural, antitumor and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of bis(NN-di-isopropyldithiocarbamato)nickel(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Bis(N-butyl-N-ethyldithiocarbamato-κ2 S,S′)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thermal Analysis of Propylene 1,2-bis(dithiocarbamate) Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamate complexes are a versatile class of compounds with wide-ranging applications in medicine, agriculture, and materials science due to their strong metal-chelating properties.[1] Propylene 1,2-bis(dithiocarbamate) is a bifunctional ligand capable of forming stable complexes with various metal ions. The thermal stability and decomposition pathways of these metal complexes are critical parameters for their application, particularly in areas like drug delivery, nanoparticle synthesis, and as vulcanization accelerators.[1]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques to investigate the thermal properties of these complexes. TGA provides quantitative information on mass changes as a function of temperature, revealing decomposition steps and the nature of the final residue. DSC measures the heat flow associated with thermal transitions, providing data on melting points, phase transitions, and enthalpies of reaction. This application note provides a detailed protocol for the synthesis and subsequent TGA/DSC analysis of propylene 1,2-bis(dithiocarbamate) metal complexes.
Experimental Protocols
Synthesis of Propylene 1,2-bis(dithiocarbamate) Ligand and its Metal Complexes
This protocol outlines the general synthesis of the sodium salt of propylene 1,2-bis(dithiocarbamate) and its subsequent reaction with a metal salt to form the complex.
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Metal salt (e.g., ZnCl₂, CuCl₂, NiCl₂)
-
Deionized water
Protocol for Ligand Synthesis:
-
In a flask placed in an ice bath, dissolve 1,2-diaminopropane in ethanol.
-
Slowly add a solution of sodium hydroxide in water to the flask while stirring.
-
Continue stirring and slowly add carbon disulfide dropwise to the cold solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-4 hours.
-
The sodium salt of propylene 1,2-bis(dithiocarbamate) will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol for Metal Complex Synthesis:
-
Dissolve the synthesized sodium propylene 1,2-bis(dithiocarbamate) in water.
-
In a separate beaker, dissolve the desired metal salt (e.g., ZnCl₂) in water.
-
Slowly add the aqueous solution of the metal salt to the ligand solution with constant stirring.
-
A precipitate of the metal complex will form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the precipitate, wash thoroughly with deionized water and then with ethanol.
-
Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.
TGA/DSC Analysis Protocol
This protocol provides the instrumental parameters for the thermal analysis of the synthesized propylene 1,2-bis(dithiocarbamate) metal complexes.
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Protocol:
-
Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using appropriate standards (e.g., calcium oxalate for TGA, indium for DSC).
-
Sample Preparation: Accurately weigh 5-10 mg of the dried metal complex into an alumina or platinum crucible.
-
Instrument Parameters:
-
Temperature Range: 30 °C to 800 °C
-
Heating Rate: 10 °C/min[2]
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. An inert atmosphere is typically used to study the intrinsic decomposition, while an oxidative atmosphere provides information on the formation of metal oxides.
-
-
Data Acquisition: Record the mass loss (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting curves to determine:
-
Decomposition onset and peak temperatures.
-
Percentage of mass loss at each decomposition step.
-
Nature of the final residue (e.g., metal sulfide, metal oxide).
-
Melting point and enthalpy of fusion (if applicable).
-
Enthalpy of decomposition.
-
Data Presentation
The following table summarizes representative TGA/DSC data for various metal dithiocarbamate complexes from the literature. This data can be used as a guideline for the expected thermal behavior of propylene 1,2-bis(dithiocarbamate) complexes.
| Complex Type | Decomposition Step(s) | Temperature Range (°C) | Mass Loss (%) | Final Residue | DSC Events |
| Zn(II) dithiocarbamate | 1 | 250 - 400 | ~60-70 | ZnS | Endothermic (melting, decomposition) |
| 2 (in air) | 400 - 600 | ~10-15 | ZnO | Exothermic (oxidation) | |
| Cu(II) dithiocarbamate | 1 | 200 - 350 | ~55-65 | CuS | Endothermic (melting, decomposition) |
| 2 (in air) | 350 - 500 | ~5-10 | CuO | Exothermic (oxidation) | |
| Ni(II) dithiocarbamate | 1 | 280 - 420 | ~60-70 | NiS | Endothermic (melting, decomposition) |
| 2 (in air) | 420 - 550 | ~10-15 | NiO | Exothermic (oxidation) |
Visualization of Workflows and Pathways
Caption: Experimental workflow from synthesis to thermal analysis and data interpretation.
Caption: Generalized thermal decomposition pathway for metal dithiocarbamate complexes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propylene 1,2-bis(dithiocarbamate)
Welcome to the technical support center for the synthesis of propylene 1,2-bis(dithiocarbamate) and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing propylene 1,2-bis(dithiocarbamate)?
A1: The synthesis is typically a one-pot reaction involving the nucleophilic addition of 1,2-diaminopropane to carbon disulfide in an alkaline medium.[1] The two primary amine groups of the diamine molecule each react with a molecule of carbon disulfide.[1] This reaction is conducted in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the intermediate dithiocarbamic acid.[1][2] This deprotonation drives the reaction to completion and forms a stable, water-soluble alkali metal salt, such as disodium propylene 1,2-bis(dithiocarbamate).[1]
Q2: My reaction yield is consistently low. What are the most critical parameters to check?
A2: Low yield is a common issue that can often be traced back to several key parameters. The purity and yield of the final product are highly dependent on the reaction conditions.[1] You should systematically verify the following:
-
Stoichiometry: Ensure tight control over the molar ratios of your reactants (1,2-diaminopropane, carbon disulfide, and the base).[1] Incorrect ratios can lead to incomplete reactions or the formation of side products.
-
Temperature Control: The reaction is exothermic and requires careful temperature management. The reaction is often carried out using cold carbon disulfide in a basic or alcoholic solution.[1] Different protocols may specify different temperature ranges, for instance, maintaining 30-35°C for zinc salt precipitation or 42-48°C during NaOH addition in other syntheses.[3][4]
-
Reagent Purity: The purity of 1,2-diaminopropane and carbon disulfide is crucial. Impurities can interfere with the reaction.
-
Base Addition: The rate and method of base addition can be critical. A gradual addition is often recommended to control the temperature.[4]
Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature can vary depending on the specific protocol and the target salt (e.g., sodium salt vs. a heavy metal salt). Many protocols recommend starting the reaction under cold conditions, particularly during the addition of carbon disulfide.[1][5] However, for the subsequent addition of a strong base like NaOH, some methods specify maintaining the temperature in a controlled range, such as 42-48°C, to ensure the reaction goes to completion without significant degradation.[4] When synthesizing the polymeric zinc salt (Propineb), the reaction temperature is controlled at 30-35°C during the addition of the zinc solution.[3] It is essential to consult your specific protocol and monitor the reaction temperature closely.
Q4: Can the order of reagent addition affect the outcome?
A4: While some literature suggests the order of addition has no significant influence provided the stoichiometry is correct, other sources indicate it can have a substantial impact on yield.[3][5] For instance, in the synthesis of the ammonium salt, simultaneously dripping 1,2-propylene diamine and ammoniacal liquor into the carbon disulfide solution has been shown to result in a higher yield compared to other addition sequences.[3] It is recommended to maintain a consistent and validated order of addition for reproducible results.
Q5: The final product appears oily or fails to precipitate properly. What could be the cause?
A5: Dithiocarbamates can sometimes form as viscous oils instead of solid precipitates.[5] This can be due to several factors:
-
Solvent Choice: The alkali metal salts of propylene 1,2-bis(dithiocarbamate) are typically soluble in water.[1] If you are trying to isolate this salt, you may need to evaporate the solvent or precipitate it by adding a less polar co-solvent.
-
Impurities: The presence of unreacted starting materials or side products can inhibit crystallization.
-
pH Control: The pH of the solution is critical. For the precipitation of heavy metal salts, the pH must be controlled, for example, to a range of 7.0-7.5 before adding the metal salt solution.[3]
-
Cooling: Insufficient cooling during precipitation can lead to the formation of oils. Ensure the solution is adequately cooled according to the protocol before and during the precipitation step.
Q6: How stable is propylene 1,2-bis(dithiocarbamate) and its derivatives? What are the common degradation products?
A6: The stability of dithiocarbamates varies. The alkali metal salts are generally stable crystalline solids when stored properly.[1] However, dithiocarbamates, in general, can be unstable in the presence of moisture and oxygen.[6] They can undergo degradation through the splitting off of carbon disulfide and hydrogen sulfide.[6][7] A primary and toxicologically significant degradation product of propylene-bis-dithiocarbamates is propylene thiourea (PTU) .[7] Therefore, it is crucial to store the synthesized compounds in a dry environment.
Troubleshooting Guide: Low Product Yield
This guide provides a logical workflow to diagnose and resolve issues related to low product yield.
Caption: Troubleshooting workflow for low yield issues.
Quantitative Data Summary
The following table summarizes reaction parameters from various protocols for the synthesis of propylene 1,2-bis(dithiocarbamate) salts. This data can be used as a reference for process optimization.
| Parameter | Disodium Salt Synthesis[4] | Zinc Salt (Propineb) Synthesis[3] |
| Reactant Ratio | 1 part 1,2-diaminopropane | Not specified |
| 2.05 parts Carbon Disulfide | ||
| 2.26 parts 50% NaOH solution | ||
| Temperature | 42-48 °C (during NaOH addition) | 30-35 °C (during Zinc solution addition) |
| pH | Not specified | 7.0 - 7.5 (before Zinc solution addition) |
| Reaction Time | 1 hour 40 min (CS₂ addition) | 2 hours (Zinc solution addition) |
| 1 hour 40 min (NaOH addition) | ||
| Solvent | Water | Water |
Experimental Protocol: Synthesis of Disodium Propylene 1,2-bis(dithiocarbamate)
This protocol is a generalized procedure based on common methodologies for synthesizing the water-soluble disodium salt, a key intermediate.
Materials:
-
1,2-Diaminopropane (Propylene diamine)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol or Methanol (for precipitation/washing)
-
Ice bath
-
Reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer
Procedure:
-
Preparation: In a reaction flask, prepare a solution of 1,2-diaminopropane in deionized water. Cool the flask in an ice bath to bring the temperature down to 0-5°C.
-
Carbon Disulfide Addition: While stirring vigorously and maintaining the temperature below 10°C, add carbon disulfide dropwise to the diamine solution over a period of 1-2 hours. A white slurry may form. The reaction is exothermic and requires careful temperature control.
-
Base Addition: After the complete addition of carbon disulfide, prepare a solution of sodium hydroxide in water. Add the NaOH solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature, often in a specified range such as below 20°C or up to 40-50°C depending on the specific protocol.[4] Continue stirring for an additional 1-2 hours after the addition is complete. The mixture should become a clear or slightly yellow solution of the disodium salt.
-
Product Isolation: The disodium salt is water-soluble. To isolate it, the water can be removed under reduced pressure (rotary evaporation). Alternatively, the salt can be precipitated by adding a large volume of a cold organic solvent like ethanol or methanol, filtered, washed with the cold solvent, and dried in a desiccator.
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical reaction pathway for the formation of disodium propylene 1,2-bis(dithiocarbamate).
References
- 1. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]
- 2. US3326951A - Propylene-(1, 2)-bis-dithiocarbamates - Google Patents [patents.google.com]
- 3. CN105523978A - Propineb technical preparation method and system - Google Patents [patents.google.com]
- 4. US2609389A - Preparation of certain salts of alkylene bis-dithiocarbamic acids - Google Patents [patents.google.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Propylene 1,2-bis(dithiocarbamate) Synthesis
Welcome to the Technical Support Center for the synthesis of propylene 1,2-bis(dithiocarbamate). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of your product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of propylene 1,2-bis(dithiocarbamate), presented in a question-and-answer format.
Q1: Why is my yield of propylene 1,2-bis(dithiocarbamate) consistently low?
A1: Low yields can stem from several factors. Firstly, ensure precise stoichiometric control of your reactants: 1,2-diaminopropane, carbon disulfide, and a strong base like sodium hydroxide. An excess or deficit of any reactant can lead to incomplete conversion or the formation of side products. Secondly, temperature control is critical; the reaction is typically conducted with cold carbon disulfide in a basic or alcoholic solution to minimize side reactions.[1] Lastly, the order of reagent addition can influence the outcome, although this is generally considered less critical if stoichiometry is correct.[2]
Q2: My final product is discolored and appears impure. What are the likely causes and how can I purify it?
A2: Discoloration often indicates the presence of impurities. These can arise from unreacted starting materials, side products, or degradation. The primary method for purification is recrystallization. For the sodium salt of propylene 1,2-bis(dithiocarbamate), which is a white crystalline solid soluble in water, a mixture of ethanol and water is a suitable solvent system for recrystallization.[1] Thorough washing of the crude product with a solvent in which the desired product is insoluble but impurities are soluble (such as diethyl ether or cold ethanol) is also a crucial step before recrystallization.
Q3: I am observing the formation of a viscous oil instead of a solid precipitate. What should I do?
A3: The formation of an oil suggests that the product is not crystallizing properly, which can be due to the presence of impurities or issues with the solvent system. If an oil forms, try the following:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the oil-solvent interface to induce crystallization.
-
Seeding: If you have a small amount of pure, solid product from a previous successful batch, add a tiny crystal to the oil to act as a nucleus for crystallization.
-
Solvent modification: Gradually add a solvent in which the product is less soluble to encourage precipitation.
-
Purification of the oil: If crystallization fails, you may need to isolate the oil and attempt purification through other means, such as column chromatography, although this is less common for this type of compound.
Q4: How can I be sure that both amine groups of the 1,2-diaminopropane have reacted to form the bis(dithiocarbamate)?
A4: The formation of the mono-dithiocarbamate is a potential side reaction. To favor the formation of the bis-adduct, it is important to use a stoichiometric amount or a slight excess of carbon disulfide and base relative to the 1,2-diaminopropane. Characterization techniques are essential to confirm the structure of the final product. 1H and 13C NMR spectroscopy are powerful tools for this purpose. The symmetry in the bis(dithiocarbamate) structure will be reflected in the NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of propylene 1,2-bis(dithiocarbamate)?
A1: The synthesis involves the nucleophilic addition of 1,2-diaminopropane to carbon disulfide in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.[1] The two primary amine groups of the 1,2-diaminopropane molecule each react with a molecule of carbon disulfide. The base deprotonates the intermediate dithiocarbamic acid, driving the reaction to completion and forming a stable salt, typically the disodium salt of propylene-1,2-bis(dithiocarbamic acid).[1]
Q2: What is the role of the strong base in this reaction?
A2: The strong base, typically an alkali metal hydroxide, serves two main purposes. First, it deprotonates the dithiocarbamic acid intermediate that is formed, which shifts the equilibrium of the reaction towards the product side. Second, it forms a stable and often crystalline salt of the propylene 1,2-bis(dithiocarbamate), which facilitates its isolation and purification.[1]
Q3: What are the optimal reaction conditions for maximizing yield and purity?
A3: While the optimal conditions can vary slightly, the following are generally recommended:
-
Temperature: The reaction is best carried out at low temperatures, for example, by using cold carbon disulfide.[1]
-
Stoichiometry: A precise 1:2:2 molar ratio of 1,2-diaminopropane to carbon disulfide to strong base is theoretically required. In practice, slight adjustments may be needed to optimize the reaction.
-
Solvent: Aqueous solutions are commonly used, especially when using alkali metal hydroxides as the base.[1]
Q4: How should the product be stored?
A4: The alkali metal salts of propylene 1,2-bis(dithiocarbamate) are generally stable crystalline solids that can be stored for extended periods.[1] However, it is good practice to store them in a cool, dry, and dark place in a tightly sealed container to prevent any potential degradation from moisture or light.
Data Presentation
The following table summarizes the key parameters and their effects on the synthesis of propylene 1,2-bis(dithiocarbamate).
| Parameter | Condition | Purpose | Expected Outcome on Yield & Purity |
| Reactants | 1,2-Diaminopropane, Carbon Disulfide, Strong Base (e.g., NaOH) | Core components for dithiocarbamate formation | N/A |
| Stoichiometry | Tightly controlled molar ratios (ideally 1:2:2 diamine:CS₂:base) | Optimize purity and yield | Deviation can lead to incomplete reaction and side products, thus lowering yield and purity. |
| Temperature | Low temperature (e.g., using cold carbon disulfide) | Minimize side reactions | Higher temperatures can promote the formation of byproducts, reducing purity. |
| Solvent | Aqueous solution; Ethanol-water mixtures for recrystallization | Facilitates reaction and purification | The choice of solvent affects reaction rate and ease of product isolation. |
| Base | Strong bases like NaOH or KOH | Conserves the amine and forms a stable product salt | A strong base is crucial for driving the reaction to completion. |
Experimental Protocols
1. Synthesis of Disodium Propylene 1,2-bis(dithiocarbamate)
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Materials:
-
1,2-Diaminopropane
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar amount of sodium hydroxide in deionized water and cool the solution in an ice bath.
-
To the cold NaOH solution, add one molar equivalent of 1,2-diaminopropane with continuous stirring.
-
Slowly add two molar equivalents of carbon disulfide dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours.
-
A white precipitate of disodium propylene 1,2-bis(dithiocarbamate) should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to a constant weight.
-
2. Purification by Recrystallization
-
Dissolve the crude disodium propylene 1,2-bis(dithiocarbamate) in a minimum amount of hot deionized water.
-
Slowly add ethanol to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and then with diethyl ether.
-
Dry the purified product under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of propylene 1,2-bis(dithiocarbamate).
Caption: Troubleshooting logic for addressing low product yield.
References
Overcoming solubility challenges of propylene 1,2-bis(dithiocarbamate) in assays
Welcome to the technical support center for propylene 1,2-bis(dithiocarbamate) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro and in vivo assays, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is propylene 1,2-bis(dithiocarbamate) and why is it difficult to dissolve?
A1: Propylene 1,2-bis(dithiocarbamate) is an organosulfur compound that belongs to the dithiocarbamate class of molecules. In many commercial preparations, it exists as a polymeric zinc complex known as Propineb.[1] This polymeric structure contributes to its very low solubility in water and most common organic solvents.[2] The free acid form is also generally unstable.[3]
Q2: What are the main degradation products of propylene 1,2-bis(dithiocarbamate) I should be aware of in my assays?
A2: Propylene 1,2-bis(dithiocarbamate) is susceptible to degradation, particularly in acidic conditions.[3] The primary degradation products include propylenethiourea (PTU), carbon disulfide (CS2), and propyleneurea (PU).[4] It is crucial to be aware of these degradation products as they may have their own biological activities and could interfere with your experimental results.
Q3: How does pH affect the stability and solubility of propylene 1,2-bis(dithiocarbamate)?
A3: Dithiocarbamates are generally more stable in alkaline conditions and degrade in acidic environments.[3] The alkali metal salts of propylene 1,2-bis(dithiocarbamate), such as the disodium salt, are water-soluble.[4] Therefore, maintaining a neutral to slightly alkaline pH can improve both stability and solubility in aqueous buffers.
Q4: Can I use propylene 1,2-bis(dithiocarbamate) in cell-based assays?
A4: Yes, however, due to its poor solubility, careful preparation of the test compound is necessary. It is often recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into the cell culture medium.[2] Be mindful of the final solvent concentration in your assay to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Overcoming Solubility Challenges
Issue: My propylene 1,2-bis(dithiocarbamate) (or Propineb) is not dissolving in my assay buffer.
Solution 1: Use the Salt Form.
The alkali metal salts of propylene 1,2-bis(dithiocarbamate) are significantly more water-soluble than the free acid or the zinc polymer (Propineb).[4] If you are starting with the polymeric form, you may need to synthesize the sodium or potassium salt.
Solution 2: Prepare a Concentrated Stock Solution in an Organic Solvent.
For many in vitro assays, a common practice is to dissolve the compound in a water-miscible organic solvent at a high concentration and then dilute it to the final working concentration in the aqueous assay buffer.
-
Recommended Solvents:
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stock solution of propylene 1,2-bis(dithiocarbamate).
Important Considerations:
-
Always use high-purity, anhydrous solvents.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
When diluting the stock solution into aqueous buffer, add the stock solution to the buffer with vigorous vortexing to prevent precipitation.
-
The final concentration of the organic solvent in the assay should be kept to a minimum (typically ≤ 0.5%) and a vehicle control should always be included in the experiment.
Solution 3: Employ Solubilizing Agents.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives have been shown to be effective for dithiocarbamates.
-
Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a combination of DMSO and polyethylene glycol (PEG) could be explored.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization, particularly for in vivo formulations.
Issue: The compound precipitates out of solution during the assay.
Possible Cause: The final concentration of the compound exceeds its solubility limit in the assay medium.
Troubleshooting Steps:
-
Lower the Final Concentration: If experimentally feasible, reduce the working concentration of the compound.
-
Increase the Solvent Concentration: If tolerated by the assay system, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always validate the solvent tolerance of your system.
-
Use a Different Dilution Method: Instead of a single large dilution, perform serial dilutions.
-
Incorporate a Surfactant: Add a low concentration of a biocompatible surfactant to the assay buffer.
Data Presentation
Table 1: Solubility of Propylene 1,2-bis(dithiocarbamate) and its Derivatives in Common Solvents.
| Compound/Derivative | Solvent | Solubility | Reference |
| Propineb (polymeric zinc salt) | Water | Practically insoluble | [6] |
| Propineb (polymeric zinc salt) | Most organic solvents | Practically insoluble | [6] |
| Propineb (polymeric zinc salt) | Dimethyl sulfoxide (DMSO) | 50 mg/mL | [2] |
| Disodium propylene-1,2-bis(dithiocarbamate) | Water | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Water-Soluble Sodium Salt of Propylene 1,2-bis(dithiocarbamate)
This protocol is adapted from general synthesis methods for dithiocarbamate salts.
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS2)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
In a separate flask, dissolve 1,2-diaminopropane in ethanol and cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled 1,2-diaminopropane solution with constant stirring.
-
To this mixture, add the sodium hydroxide solution dropwise while maintaining the low temperature.
-
A precipitate of the disodium salt of propylene-1,2-bis(dithiocarbamate) should form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting white crystalline solid should be soluble in water.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of propylene 1,2-bis(dithiocarbamate).
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Propylene 1,2-bis(dithiocarbamate) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the propylene 1,2-bis(dithiocarbamate) stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Mechanisms of Action
Propylene 1,2-bis(dithiocarbamate), like other dithiocarbamates, can modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
1. Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates are well-known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is crucial for regulating the expression of genes involved in inflammation, immunity, and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by propylene 1,2-bis(dithiocarbamate).
2. Modulation of the EGFR/AKT Signaling Pathway
Some dithiocarbamate compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.
Caption: Putative inhibition of the EGFR/AKT signaling pathway.
3. Proteasome Inhibition
Dithiocarbamates, often in complex with metals like copper or zinc, can inhibit the activity of the proteasome.[9] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell death.
Caption: Mechanism of proteasome inhibition by dithiocarbamates.
References
- 1. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]
- 5. US3326951A - Propylene-(1, 2)-bis-dithiocarbamates - Google Patents [patents.google.com]
- 6. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis (Journal Article) | ETDEWEB [osti.gov]
- 7. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappa B by pyrrolidine dithiocarbamate blocks endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Technical Support Center: Minimizing Interference in Dithiocarbamate Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the analysis of dithiocarbamates (DTCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in dithiocarbamate analysis?
A1: Interference in dithiocarbamate analysis can stem from several sources, including the sample matrix, reagents, and the analytical method itself.
-
Matrix Interferences: Complex sample matrices, such as those from fruits, vegetables, and soil, contain compounds that can interfere with DTC analysis. For example, crops from the Brassica family (e.g., cabbage, broccoli) naturally contain compounds that can generate carbon disulfide (CS₂) during acid hydrolysis, leading to false positive results.[1][2][3] Similarly, foods treated with sulfur can release sulfur residues that mimic the presence of DTCs.[3][4][5] Fatty coextractives, particularly in samples like soybeans, can also negatively affect gas chromatography (GC) systems.[6]
-
Reagent and Labware Contamination: Contaminants in solvents, reagents, and glassware can introduce artifacts or elevate the baseline in chromatograms.[7] It is crucial to use high-purity reagents and ensure all labware is scrupulously cleaned.[7][8] Notably, natural or synthetic rubber materials, such as gloves, often contain dithiocarbamates and can cause contamination.[1]
-
Method-Induced Interference: The analytical method can also be a source of interference. During the common acid hydrolysis step (CS₂ evolution method), the acid hydrolysis of thiram can produce carbonyl sulfide (COS) and hydrogen sulfide (H₂S) instead of CS₂, leading to inaccurate quantification.[4][5]
Q2: What is the "CS₂ evolution method," and what are its limitations regarding interference?
A2: The CS₂ evolution method is a widely used technique for the analysis of total dithiocarbamate content. It involves the hot acid digestion of a sample, which quantitatively converts DTCs into carbon disulfide (CS₂).[1] The resulting CS₂ is then measured using techniques like gas chromatography (GC) or spectrophotometry.[4][5]
However, this method has significant limitations:
-
Lack of Specificity: It measures the total CS₂ generated, making it impossible to distinguish between different types of dithiocarbamates (e.g., ziram, mancozeb, thiram).[4][5]
-
False Positives: As mentioned in Q1, naturally occurring sulfur compounds in certain crops (like Brassica vegetables) and sulfur treatments on foods can also produce CS₂ under acidic conditions, leading to erroneously high results.[2][3]
-
Degradation Issues: Some DTCs, like thiram, may partially degrade into other sulfur compounds instead of CS₂, causing underestimation.[4][5]
Q3: How can I improve the stability of dithiocarbamates during sample preparation?
A3: Dithiocarbamates are notoriously unstable, especially in acidic conditions and in the presence of plant enzymes.[3][5] Once plant tissues are homogenized, DTCs can rapidly degrade.[1][4] To mitigate this:
-
Minimize Homogenization: Instead of extensive homogenization, consider cutting samples into small pieces just before extraction.[3] For thiram analysis, a simple rinsing of the intact fruit or vegetable may be sufficient.[3]
-
Use Stabilizing Agents: Extraction with an alkaline buffer containing stabilizing agents like EDTA and L-cysteine can help preserve DTCs.[4][5][9]
-
Cryogenic Milling: Freezing the sample with liquid nitrogen before milling can significantly reduce the degradation of DTCs and improve recoveries.[3]
Section 2: Troubleshooting Guide
Problem 1: High Background or Baseline Noise
Q: My chromatogram shows a high, noisy baseline, making it difficult to achieve low detection limits. What are the likely causes and solutions?
A: A high or noisy baseline is often a sign of matrix interference or contamination.[10] In complex matrices like tea, attaining low detection levels can be challenging due to an elevated baseline.[10]
| Potential Cause | Recommended Solution |
| Matrix Co-extractives | Implement a sample cleanup step. Dispersive solid-phase extraction (dSPE) with sorbents like silica can effectively remove interfering matrix components from fatty samples like soybeans.[6] For other complex matrices, techniques like Solid-Phase Extraction (SPE) are recommended.[5] |
| Contaminated Reagents/Glassware | Run a laboratory reagent blank to check for contamination in solvents, reagents, and glassware.[7] Ensure all glassware is thoroughly cleaned, and use high-purity or distilled solvents.[7] |
| High-Boiling Matrix Components | For GC analysis, high-boiling compounds from the matrix can accumulate in the column.[10] Implement a backflushing method to reverse the carrier gas flow after the analyte has eluted, which purges the column of heavy matrix components and reduces run time.[10] |
| Acid Hydrolysis Byproducts | The acid digestion process can create collateral compounds that contribute to background noise.[4][5] Using sulfuric acid has been shown to be effective in reducing background interference.[4][5] |
Problem 2: Poor Recovery or Low Analyte Signal
Q: I am experiencing low and inconsistent recovery of my dithiocarbamate standards. What could be wrong?
A: Low recovery is a common issue stemming from analyte degradation, matrix effects, or issues with the analytical method itself.
| Potential Cause | Recommended Solution |
| Analyte Degradation | As discussed in FAQ Q3, DTCs are unstable. Use cryogenic milling for sample preparation, minimize contact with acidic plant juices, and use stabilizing extraction solutions (e.g., EDTA/cysteine).[3][4] |
| Matrix Effects (Ion Suppression/Enhancement) | The sample matrix can suppress or enhance the analyte signal in the detector (especially in LC-MS/MS). Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of your analyte. This compensates for matrix effects. |
| Poor Extraction Efficiency | The polymeric nature and low solubility of many DTCs make extraction challenging.[4] Ensure the chosen extraction solvent and conditions are optimized. For some DTCs, a double extraction protocol may be necessary.[4][5] |
| Adsorption to Labware | DTCs can adsorb to active sites on glassware. Ensure all glassware is properly cleaned and consider silanizing glass surfaces if adsorption is suspected. |
Problem 3: Co-eluting Peaks or False Positives
Q: I am observing peaks that co-elute with my analyte of interest, compromising quantification. How can I resolve this?
A: Co-elution occurs when two or more compounds elute from the chromatography column at the same time.[11] Resolving this requires either improving the chromatographic separation or enhancing the selectivity of the detection method.
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Modify Mobile Phase (HPLC): Adjust the mobile phase composition to alter the retention of the analytes.[12] Change Temperature Program (GC): Introduce a hold in the temperature gradient just before the elution of the co-eluting pair to improve separation.[13] Change Column Chemistry: The most effective way to resolve co-eluting peaks is often to switch to a column with a different stationary phase chemistry.[12] |
| Interference from Matrix Components | Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds before analysis. A variety of sorbents like C18, silica, and Florisil can be tested to find the optimal one for your matrix.[4][5][6] |
| False Positives from CS₂ Evolution Method | For matrices known to produce natural CS₂ (e.g., Brassica crops), avoid the CS₂ evolution method.[2][3] Instead, use a method that detects the intact DTC or a specific derivative, such as LC-MS/MS.[4][14] |
| Non-Specific Detection | If using a less selective detector like UV, switch to a more selective one. Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), provides high selectivity and can often distinguish between co-eluting compounds based on their unique mass-to-charge ratios.[3][15] |
Section 3: Experimental Protocols
Protocol 1: General Sample Preparation and Derivatization for LC-MS/MS
This protocol is adapted for the analysis of multiple DTCs and involves derivatization to improve stability and chromatographic performance.
-
Extraction:
-
Weigh 10.0 g of the homogenized sample into a centrifuge tube.
-
Add 100 mL of a cysteine-EDTA solution (pH 9.6-10.0) and 50 mL of dichloromethane.[9]
-
Homogenize the mixture and centrifuge at 2,500 rpm for 5 minutes.[9]
-
Collect the aqueous cysteine-EDTA layer. Repeat the extraction on the residue with an additional 50 mL of cysteine-EDTA solution.[9]
-
Combine the aqueous extracts.
-
-
Derivatization:
-
Take a 20 mL aliquot of the combined extract.
-
Add an alkylating agent, such as methyl iodide or dimethyl sulfate, to convert the DTCs into their more stable methyl derivatives.[4][5][14]
-
For example, add 6 mL of methyl iodide in a hexane/acetone mixture and shake vigorously.[9]
-
Allow the reaction to proceed for the optimized time (e.g., 30 minutes).
-
-
Final Cleanup and Analysis:
-
After derivatization, the methylated DTCs can be partitioned into an organic solvent like hexane.
-
The organic layer is collected, concentrated if necessary, and injected into the LC-MS/MS system for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol is suitable for cleaning up aqueous samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with deionized water to remove salts and polar interferences.
-
-
Elution:
Section 4: Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Different DTC Cleanup/Analytical Methods
| DTC Group / Analyte | Matrix | Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| PBDC-dimethyl & EBDC-dimethyl | Fruits, Vegetables | QuEChERS + UHPLC-MS/MS | 86.1–106.9% & 85.2–101.6% | 0.5–1.5 µg/kg & 0.4–1.0 µg/kg | [4] |
| Ziram, Zineb, Thiram | Various Crops | EDTA/Cysteine Extraction + HPLC-UV | 59–85% | 0.01-0.02 mg/kg | [4][5] |
| Thiram (as CS₂) | Soybean | Acid Hydrolysis + dSPE (Silica) + GC-MS | 68–91% | 0.05 mg/kg | [6] |
| EBDCs (Maneb, Zineb, etc.) | Water | Derivatization + LC-MS (ESI) | ~79% | Sub-ppb level | [4][5] |
| Mancozeb, Propineb, etc. | Plant Matrices | Alkaline Decomposition + Derivatization | 93–120% | Not specified | [4][5] |
Section 5: Visual Guides
Diagram 1: General Workflow for Dithiocarbamate Analysis
Caption: Workflow for DTC analysis highlighting key steps and points of potential interference.
Diagram 2: Troubleshooting Decision Tree for Co-eluting Peaks
Caption: Decision tree for troubleshooting and resolving co-eluting peaks in chromatography.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Clean-up Strategy for Dithiocarbamate Fungicide Determination in Soybean by GC-ITD-MS and GC-PFPD: Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. agilent.com [agilent.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 14. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Propylene 1,2-bis(dithiocarbamate) (Propineb)
Welcome to the technical support center for the analysis of propylene 1,2-bis(dithiocarbamate), commonly known as propineb. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of propineb analysis. Given its inherent instability, accurate quantification of propineb requires careful consideration of its degradation pathways. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of propineb so challenging?
A1: Propineb is a polymeric zinc complex that is practically insoluble in most common solvents and is highly unstable, especially under acidic conditions.[1][2] During analysis, it readily degrades to form propylene thiourea (PTU) and carbon disulfide (CS2).[3] This instability means that direct measurement of the parent compound is often not feasible. Therefore, analytical methods typically focus on quantifying its degradation products as markers for the original propineb concentration.[4]
Q2: What are the primary degradation products of propineb that I should be aware of during analysis?
A2: The main degradation products of analytical significance are propylene thiourea (PTU) and carbon disulfide (CS2). Under acidic conditions, which are often used in sample preparation, propineb is quantitatively converted to CS2.[4][5] PTU is also a major metabolite and degradation product formed under various conditions, including hydrolysis and photolysis. In some methods, propineb is converted to propylenediamine (PDA) for analysis.[6]
Q3: My results for propineb concentration are inconsistent. What could be the cause?
A3: Inconsistent results are a common issue and can stem from several factors:
-
Sample Homogeneity: Due to its polymeric and insoluble nature, achieving a homogenous sample distribution can be difficult.
-
Sample Storage: Propineb can degrade during storage. Samples should be stored frozen (at or below -18°C) to minimize degradation.[7]
-
pH Control: Propineb is unstable in both strongly acidic and alkaline conditions.[1] Maintaining a consistent pH during extraction and analysis is critical.
-
Temperature: Elevated temperatures during sample preparation can accelerate degradation. It is advisable to keep samples cool and avoid excessive heat.[5]
-
Matrix Effects: The sample matrix can interfere with the analysis. For example, some vegetables from the Brassicaceae and Allium families can naturally produce CS2, leading to false-positive results in CS2 evolution methods.[8]
Q4: Can I analyze propineb directly using HPLC?
A4: Direct analysis of the intact propineb polymer by standard HPLC is generally not feasible due to its insolubility and polymeric nature.[9] However, methods exist for the analysis of its degradation products, such as PTU, by HPLC.[4] There are also advanced LC-MS/MS methods that involve derivatization of propineb to a more stable compound prior to analysis.[3][10]
Q5: What is the CS2 evolution method, and what are its limitations?
A5: The CS2 evolution method is a common technique for the analysis of dithiocarbamates, including propineb.[1] It involves the acid hydrolysis of the sample in the presence of a reducing agent like stannous chloride (SnCl2) to quantitatively convert propineb to CS2.[4][5] The evolved CS2 is then trapped in a solvent and quantified, typically by gas chromatography (GC).[4][11] The main limitation is its lack of specificity; it measures the total CS2 evolved from all dithiocarbamates present in the sample and can be subject to interference from naturally occurring sulfur compounds in certain matrices.[8]
Troubleshooting Guides
Troubleshooting Low Recoveries in CS2 Evolution Method
| Symptom | Potential Cause | Troubleshooting Step |
| Low or no CS2 detected | Incomplete hydrolysis of propineb. | Ensure the acid concentration and reaction temperature (typically 80°C) are sufficient. Check the efficacy of the reducing agent (SnCl2).[5] |
| Leak in the reaction/trapping apparatus. | Carefully check all connections and seals of the CS2 evolution apparatus to ensure it is gas-tight. | |
| Inefficient trapping of CS2. | Ensure the trapping solvent (e.g., isooctane) is at a sufficiently low temperature and that the gas flow rate is optimal for efficient capture. | |
| Variable recoveries between samples | Inconsistent heating of the reaction mixture. | Use a water bath or heating block that provides uniform and consistent heating to all samples.[5] |
| Non-homogenous sample. | Improve the sample homogenization procedure. For solid samples, cryogenic milling can be effective.[5] |
Troubleshooting PTU Analysis by HPLC
| Symptom | Potential Cause | Troubleshooting Step |
| Peak tailing or fronting for PTU | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. PTU is a polar compound, and its chromatography can be sensitive to pH. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If necessary, replace the analytical column. | |
| Low sensitivity | Suboptimal detector wavelength. | Optimize the UV detector wavelength for PTU analysis (typically around 230-240 nm). For higher sensitivity, consider using LC-MS/MS.[3][4] |
| Matrix suppression (in LC-MS/MS). | Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] | |
| Ghost peaks | Carryover from previous injections. | Implement a robust needle wash protocol between injections, using a strong solvent to clean the injection port and needle. |
Quantitative Data Summary
The stability of propineb is highly dependent on the experimental conditions. The following table summarizes key quantitative data related to its degradation.
| Parameter | Condition | Value | Reference |
| Hydrolysis Half-life (at 22°C) | pH 4 | ~ 1 day | |
| pH 7 | ~ 1 day | ||
| pH 9 | 2 - 5 days | ||
| Photolysis Half-life | Laboratory conditions | < 1 hour | |
| Soil Dissipation Half-life | Field studies (Banana) | 4.4 - 13.3 days | [6][12] |
| PTU Half-life in Banana | Field studies | 31.5 - 69.3 days | [12] |
Experimental Protocols
Protocol 1: Determination of Propineb by CS2 Evolution and GC-MS
This method is based on the acid hydrolysis of propineb to carbon disulfide (CS2), followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: a. Homogenize the sample. For solid matrices, cryogenic milling is recommended.[5] b. Weigh 25 g of the homogenized sample into a 250 mL reaction bottle.[5]
2. Hydrolysis and Extraction: a. Prepare a reaction mixture of 30 g stannous chloride (SnCl2) in 1 L of concentrated HCl, then dilute with 1 L of water.[5] b. Add 75 mL of the reaction mixture to the sample in the reaction bottle. c. Add 25 mL of isooctane to the bottle as the trapping solvent.[5] d. Immediately seal the bottle with a gas-tight cap.
3. Reaction: a. Place the sealed bottle in a water bath at 80°C for 1 hour.[5] b. Shake or invert the bottle intermittently (e.g., every 20 minutes) to ensure thorough mixing.[5]
4. Analysis: a. After 1 hour, cool the bottle to below 20°C using an ice bath.[5] b. Carefully collect an aliquot of the upper isooctane layer. c. Centrifuge the aliquot to remove any aqueous phase. d. Transfer the supernatant to a GC vial for analysis by GC-MS.
5. GC-MS Conditions (Typical):
- Column: Suitable for volatile compound analysis (e.g., DB-5ms).
- Injector Temperature: 200°C.
- Oven Program: Isothermal at 40°C for 2 minutes, then ramp to 150°C at 20°C/min.
- MS Detection: Selected Ion Monitoring (SIM) mode for CS2 (m/z 76, 78).
Protocol 2: Determination of Propylene Thiourea (PTU) by HPLC-UV
This method is for the quantification of the propineb metabolite, PTU.
1. Sample Extraction: a. Weigh a representative amount of the homogenized sample (e.g., 10 g) into a centrifuge tube. b. Add 20 mL of methanol and shake vigorously for 10 minutes.[1] c. Centrifuge the sample, and collect the supernatant.
2. Sample Cleanup: a. Evaporate the methanol from the supernatant. b. Resuspend the remaining aqueous phase in a known volume of water. c. Perform a liquid-liquid extraction with n-hexane to remove non-polar interferences. Discard the hexane layer.[1] d. For further cleanup, pass the aqueous extract through an aluminum oxide or SPE column.[1][3]
3. Analysis: a. Filter the cleaned extract through a 0.45 µm filter into an HPLC vial. b. Analyze by HPLC with UV detection.
4. HPLC Conditions (Typical):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v).[13]
- Flow Rate: 1.0 mL/min.[13]
- Detection Wavelength: 280 nm.[13]
- Injection Volume: 5 µL.[13]
Visualizations
References
- 1. 419. Propineb (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of dithiocarbamate fungicide propineb and its main metabolite propylenethiourea in airborne samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fao.org [fao.org]
- 8. primoris-lab.com [primoris-lab.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cipac.org [cipac.org]
Preventing side reactions in the synthesis of bis(dithiocarbamates)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bis(dithiocarbamates).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of bis(dithiocarbamates), offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Bis(dithiocarbamate) | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | - Ensure vigorous stirring throughout the reaction. - Extend the reaction time, monitoring the progress by an appropriate analytical method (e.g., TLC, LC-MS). |
| Side reactions: Formation of isothiocyanates, monothiocarbamates, or oligomers can significantly reduce the yield of the desired bis(dithiocarbamate).[1][2] | - Maintain a low reaction temperature (0-5 °C) to minimize side reactions. - Add the carbon disulfide (CS₂) slowly and dropwise to the solution of the diamine and base.[1] - Ensure the correct stoichiometry of reactants. An excess of diamine may lead to monothiocarbamate formation, while an excess of CS₂ can promote other side reactions. | |
| Use of a weak base: Weak bases like ammonia may form less stable ammonium dithiocarbamate salts, which can be prone to decomposition.[1] | - Utilize strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form more stable dithiocarbamate salts.[1] | |
| Loss of product during workup: The bis(dithiocarbamate) product may be lost during filtration or washing steps. | - Use a suction filtration setup for efficient recovery of the precipitate. - Wash the product with a minimal amount of cold solvent (e.g., diethyl ether or cold ethanol) to remove impurities without dissolving a significant amount of the product.[3] | |
| Presence of Isothiocyanate Impurities | Decomposition of the dithiocarbamate intermediate: Dithiocarbamates derived from primary amines are susceptible to decomposition, especially under certain conditions, leading to the formation of isothiocyanates.[4] | - Maintain a basic pH throughout the reaction and workup, as dithiocarbamates are more stable in alkaline conditions. - Avoid high temperatures during the reaction and purification steps. |
| Oxidation: Oxidation of the dithiocarbamate can lead to the formation of a thiuram disulfide, which can then decompose to an isothiocyanate.[4] | - While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially if working with air-sensitive reagents or products. | |
| Formation of an Oily or Viscous Product Instead of a Precipitate | Incomplete precipitation: The product may be soluble in the reaction solvent or the concentration may not be high enough for precipitation to occur. | - If the product is a viscous oil, it can be isolated and characterized directly.[1] - To induce precipitation, try adding a non-polar co-solvent or concentrating the reaction mixture under reduced pressure. - Cooling the reaction mixture for an extended period may also promote crystallization. |
| Product is Difficult to Purify | Presence of unreacted starting materials: Unreacted diamine or its salts can co-precipitate with the product. | - Ensure the dropwise addition of CS₂ to a solution of the diamine to avoid localized excess of the diamine. - Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. |
| Formation of oligomeric byproducts: Vigorous, uncontrolled reactions can lead to the formation of polymeric side products.[1] | - Add all reagents dropwise to control the reaction rate and temperature, which helps to increase selectivity and prevent oligomerization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of bis(dithiocarbamates)?
A1: A low temperature, typically between 0 and 5 °C (ice bath), is recommended for the synthesis of bis(dithiocarbamates).[1] This helps to control the exothermic reaction between the diamine and carbon disulfide, minimizing the formation of unwanted side products such as isothiocyanates and oligomers.
Q2: Which base should I use for the synthesis?
A2: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally preferred over weak bases like ammonia. Strong bases form more stable sodium or potassium salts of the dithiocarbamate, which are less prone to decomposition.[1] A patent for the synthesis of heavy metal ethylene-bis-dithiocarbamates suggests that using a weak base like ammonium hydroxide can lead to higher yields and fewer sulfur-containing byproducts compared to strong bases in that specific context.[5]
Q3: Does the order of reagent addition matter?
A3: While some sources suggest the order of addition has no significant influence on the final product provided the stoichiometry is correct, a common and recommended practice is to add the carbon disulfide slowly and dropwise to a cooled, stirring solution of the diamine and the base.[1] This method helps to maintain a controlled reaction environment and prevent the formation of side products.
Q4: My product seems to be air and moisture sensitive. How should I handle and store it?
A4: Dithiocarbamates, particularly ammonium salts, can be sensitive to air and moisture.[1] For these sensitive compounds, it is advisable to dry the product thoroughly (e.g., in a desiccator over a suitable drying agent like silica gel) and store it in a tightly sealed container in a refrigerator.[1]
Q5: How can I confirm the formation of the desired bis(dithiocarbamate) and the absence of impurities?
A5: A combination of analytical techniques can be used for characterization. Infrared (IR) spectroscopy is useful for identifying the characteristic C-N and C-S stretching frequencies of the dithiocarbamate group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the overall structure of the molecule. Elemental analysis provides the elemental composition of the product, which can be compared to the calculated values. To check for purity and the absence of side products like isothiocyanates, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.
Experimental Protocols
Optimized Protocol for the Synthesis of a Generic Bis(dithiocarbamate) Salt
This protocol is designed to maximize the yield of the bis(dithiocarbamate) product while minimizing the formation of common side products.
Materials:
-
Aliphatic or aromatic diamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Ethanol or Methanol (for dissolution of the diamine if it is a solid)
-
Diethyl ether (for washing)
-
Ice
Procedure:
-
Preparation of the Diamine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the diamine (1 equivalent) in a minimal amount of cold deionized water or an alcohol-water mixture.
-
Preparation of the Base Solution: In a separate beaker, prepare a solution of NaOH or KOH (2 equivalents) in cold deionized water.
-
Reaction Setup: Place the flask containing the diamine solution in an ice bath and begin stirring.
-
Addition of Base: Slowly add the cold base solution to the diamine solution, ensuring the temperature remains below 10 °C.
-
Addition of Carbon Disulfide: Add carbon disulfide (2.2 equivalents) to the dropping funnel. Add the CS₂ dropwise to the vigorously stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the complete addition of CS₂, continue to stir the reaction mixture in the ice bath for an additional 2-4 hours. The formation of a precipitate indicates the formation of the bis(dithiocarbamate) salt.
-
Isolation of the Product: Collect the precipitate by suction filtration using a Buchner funnel.
-
Washing: Wash the precipitate with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted starting materials and organic impurities.[3]
-
Drying: Dry the resulting solid product in a desiccator under vacuum over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂).
Visualizations
References
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. US2855418A - Process for producing heavy metal ethylene-bis-dithiocarbamates - Google Patents [patents.google.com]
Sample preparation techniques for accurate dithiocarbamate analysis
Welcome to the technical support center for dithiocarbamate (DTC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on sample preparation. Given the inherent instability and complex nature of dithiocarbamates, meticulous sample handling and preparation are paramount for achieving accurate and reproducible results.
This guide offers troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are dithiocarbamates and why is their analysis so challenging?
A1: Dithiocarbamates (DTCs) are a class of organosulfur compounds widely used as fungicides and pesticides in agriculture.[1] Their analysis is challenging due to several key properties:
-
Inherent Instability: DTCs are highly unstable and readily degrade, particularly in acidic environments. Contact with acidic plant juices during sample homogenization can cause rapid decomposition.[1][2]
-
Low Solubility: They have poor solubility in water and many common organic solvents, making extraction difficult.[3][4]
-
Reactivity: The dithiocarbamate moiety is highly reactive and can chelate metals and react with proteins.[1]
-
Polymeric Nature: Many DTCs, such as mancozeb and zineb, are polymeric, which further complicates extraction and direct analysis.[5]
Q2: What are the primary sample preparation strategies for DTC analysis?
A2: There are two main approaches:
-
Total DTC Analysis (Indirect Method): This is the most common method. It involves the hot acid hydrolysis of all DTCs present in a sample to form carbon disulfide (CS₂).[1] The volatile CS₂ is then trapped and quantified, typically by Gas Chromatography (GC). The result is expressed as a total sum of DTCs, calculated as CS₂.[1][6]
-
Specific DTC Analysis (Direct Method): This approach aims to identify and quantify individual DTC compounds. It requires a more complex sample preparation process involving alkaline extraction with stabilizing agents (like EDTA and L-cysteine) to prevent degradation, followed by a derivatization step to make the molecules suitable for Liquid Chromatography (LC) analysis.[3][5][6]
Q3: Why is carbon disulfide (CS₂) measured instead of the parent DTCs?
A3: Measuring CS₂ is a simpler and more robust method for routine monitoring because all dithiocarbamates share a common structural feature that degrades to CS₂ under acidic conditions.[7] This allows for the quantification of the entire class of compounds as a single value. Direct analysis of individual, non-derivatized DTCs is difficult due to their instability and physicochemical properties.[1]
Q4: How should I prepare and store samples to minimize DTC degradation?
A4: Proper sample handling is critical.
-
Comminution: If samples need to be cut or blended, this should be done immediately before extraction to minimize contact with acidic plant enzymes and juices that accelerate degradation.[4] For best results, cryogenic milling (grinding the sample frozen with liquid nitrogen or dry ice) is recommended as it significantly improves recoveries by preventing enzymatic degradation.[1][4]
-
Storage: If immediate analysis is not possible, samples should be stored frozen (at or below -10°C) to slow down degradation.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q5: My recovery rates are consistently low or variable. What are the potential causes and solutions?
A5: Low and inconsistent recoveries are the most common problems in DTC analysis. The primary cause is the degradation of the target analytes during sample preparation.
-
Potential Cause 1: Sample Homogenization. Standard blending or homogenization at room temperature exposes DTCs to acidic plant juices, causing rapid decomposition.[1]
-
Potential Cause 2: Delay Between Preparation and Analysis. The longer the prepared sample sits before analysis, the greater the potential for degradation, even in stabilizing solutions.
-
Solution: Proceed with the analytical workflow immediately after sample preparation. Plan your experiments to ensure a smooth transition from extraction to analysis.
-
-
Potential Cause 3: Ineffective Extraction. Due to their low solubility, DTCs may not be efficiently extracted from the sample matrix.
Q6: I am observing high background signals or false positives, especially in certain plant matrices. Why is this happening?
A6: False positives are a known issue in DTC analysis, particularly with the non-specific acid hydrolysis method.
-
Potential Cause 1: Phytogenic CS₂. Certain plant families, especially Brassicaceae (e.g., cabbage, broccoli, rapeseed) and Allium (e.g., onions, garlic), naturally contain compounds like glucosinolates that can break down into CS₂ during hot acid digestion, leading to an overestimation of DTC content.[3][7]
-
Solution: Always analyze a blank (untreated) sample of the same matrix alongside your test samples to determine the natural background level of CS₂. If you require specific quantification, an alternative method like LC-MS/MS that does not rely on CS₂ formation is necessary.[8]
-
-
Potential Cause 2: External Contamination. Lab materials can be a source of contamination. Vulcanized rubber and latex gloves, for example, often contain DTCs used as accelerators in their manufacturing.[1][5]
-
Solution: Strictly avoid using latex or natural rubber materials during sample preparation. Use only silicone, polyethylene, or nitrile gloves and materials.[1]
-
-
Potential Cause 3: Sulfur Residues. In some agricultural products like dried apricots, sulfur-based treatments (sulphurisation) can leave residues that also generate CS₂ during analysis, leading to false positives.[3][9][10]
-
Solution: This is a matrix-specific issue that requires careful interpretation of results. If high levels are found in such products, confirmation with a specific LC-MS/MS method is recommended.
-
Q7: My results are not reproducible between replicates. What should I check?
A7: Poor reproducibility often points to inconsistencies in the sample preparation workflow.
-
Potential Cause 1: Inhomogeneous Sub-sampling. DTC residues are typically located on the surface of produce. Taking different parts of the same fruit or vegetable can lead to significant variations.[5]
-
Solution: Ensure the entire laboratory sample is homogenized as thoroughly as possible (cryogenic milling is best) before taking analytical portions. For large items, follow established guidelines like taking opposite segments to create a representative sub-sample.[1]
-
-
Potential Cause 2: Inconsistent Reaction Conditions. For the acid digestion method, variations in temperature or time will directly affect the amount of CS₂ generated.
Section 3: Data Presentation
Quantitative data from validation studies are summarized below to provide an overview of expected method performance.
Table 1: Comparison of Typical Performance for DTC Analytical Methods
| Parameter | Total DTC Analysis (as CS₂) via GC-MS | Specific DTC Analysis via LC-MS/MS |
| Principle | Hot acid hydrolysis to CS₂ | Alkaline extraction, stabilization, and derivatization |
| Specificity | Non-specific (sum of all DTCs) | Specific for individual DTCs |
| Common Matrices | Fruits, Vegetables, Spices, Grains | Fruits, Vegetables, Beverages |
| Typical Recovery | 75-110%[12][13] | 72-111%[14][15] |
| Typical LOQ | 0.01 - 0.05 mg/kg[2][12][16] | 0.0004 - 0.01 mg/kg[3][14] |
| Key Advantage | Robust, widely used, standardized | High specificity and sensitivity, avoids false positives from phytogenic CS₂ |
| Key Disadvantage | Prone to false positives, cannot differentiate DTCs | More complex sample prep, requires derivatization |
Table 2: Example Recovery Data of Dithiocarbamates (as Thiram/CS₂) in Various Food Matrices
Data is representative of typical recoveries reported in literature using the acid hydrolysis GC-MS method.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Reference |
| Grapes | 0.04 | 104 (±15) | [1][16] |
| Grapes | 1.30 | 96 (±4) | [1][16] |
| Tomato | 0.04 | 96 (±15) | [1][16] |
| Tomato | 1.30 | 81 (±4) | [1][16] |
| Potato | 0.04 | 104 (±15) | [1][16] |
| Potato | 1.30 | 90 (±9) | [1][16] |
| Black Pepper | 0.10 | 76 | [12] |
| Cardamom | 0.10 | 75 | [12] |
Section 4: Experimental Protocols
Protocol 1: Total Dithiocarbamate Analysis as CS₂ by GC-MS
This method is based on the widely used acid hydrolysis technique to determine the sum of DTCs.
1. Reagents:
-
Hydrolysis Reagent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).
-
Extraction Solvent: Isooctane.
-
CS₂ Standard Solutions: Prepared in isooctane for calibration.
2. Sample Preparation:
-
Weigh a representative portion of the homogenized sample (typically 10-50 g) into a sealable reaction vessel (e.g., a Schott bottle).[11] For dry samples like spices or tea, add a defined volume of water.[11][12]
-
Add a precise volume of isooctane (e.g., 20-25 mL) to the vessel.[11]
-
Add the hydrolysis reagent (e.g., 75-150 mL of acidified SnCl₂ solution).[11]
-
Immediately seal the vessel tightly to prevent the loss of volatile CS₂.
-
Place the vessel in a shaking water bath set to 80°C for 1-2 hours to facilitate the hydrolysis of DTCs to CS₂.[1][11]
-
After hydrolysis, cool the vessel in an ice bath to <20°C. This helps partition the CS₂ into the isooctane layer.[1]
-
Carefully remove an aliquot of the upper isooctane layer and transfer it to a GC vial for analysis. If needed, centrifuge the aliquot to separate any emulsions.[1]
3. GC-MS Analysis:
-
Instrument: Gas Chromatograph with a Mass Spectrometer.
-
Injection: Use a cold injection or split mode to get good peak shapes for the volatile CS₂ in the less volatile isooctane.[11]
-
Detection: Monitor for the characteristic ions of CS₂, which are m/z 76 (quantifier) and 78 (qualifier).[1]
-
Quantification: Calculate the concentration of CS₂ in the sample by comparing against a matrix-matched or solvent-based calibration curve.
Protocol 2: Specific Dithiocarbamate Analysis by LC-MS/MS
This method allows for the identification of individual DTCs through stabilization and derivatization.
1. Reagents:
-
Extraction Buffer: An alkaline solution containing EDTA and a stabilizing agent like L-cysteine.[15][17]
-
Derivatization Agent: A methylating agent such as methyl iodide or dimethyl sulfate.[15][18]
-
Solvents: Dichloromethane, n-hexane, acetone, acetonitrile.
2. Sample Preparation:
-
Homogenize the sample (e.g., 20 g) in the alkaline cysteine-EDTA extraction buffer. Dichloromethane can be added to assist with the extraction of solid samples.[17]
-
Centrifuge the mixture and collect the aqueous supernatant containing the stabilized DTC anions.[17]
-
Adjust the pH of the extract to approximately 7.5.[17]
-
Perform the derivatization step. This often involves adding the methylating agent (e.g., methyl iodide in a hexane/acetone mixture) and allowing the reaction to proceed, which converts the DTC anions into their more stable methyl esters.[17][18]
-
After the reaction, the organic layer containing the derivatized DTCs is separated, concentrated under a stream of nitrogen, and reconstituted in a suitable solvent (e.g., acetonitrile) for analysis.[18]
3. LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph with a Tandem Mass Spectrometer.
-
Column: A C18 or HILIC column suitable for separating the derivatized compounds.[18][19]
-
Mobile Phase: Typically a gradient of water and acetonitrile, often with a formic acid modifier.[18]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode to specifically detect the parent and fragment ion transitions for each derivatized DTC, ensuring high sensitivity and specificity.[8]
Section 5: Visual Workflows and Logic Diagrams
Visual aids to clarify the experimental processes and troubleshooting logic.
Caption: Workflow for Total Dithiocarbamate Analysis as Carbon Disulfide (CS₂).
Caption: Workflow for Specific Dithiocarbamate Analysis via Derivatization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. safefoods.nl [safefoods.nl]
- 6. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 7. BAV-Institut — False positive dithiocarbamate findings in cabbage and lilies [bav-institut.de]
- 8. researchgate.net [researchgate.net]
- 9. The false positive effect of residue of sulphur sources on dithiocarbamate analysis based on CS2 measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a GC–MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of propylene 1,2-bis(dithiocarbamate) and its derivatives, such as the fungicide propineb.
Troubleshooting Guides
Poor reproducibility in experiments involving propylene 1,2-bis(dithiocarbamate) often stems from its sensitivity to experimental conditions. Below are common problems and their potential solutions.
Synthesis of Propylene 1,2-bis(dithiocarbamate) Salts
Question: My yield of the propylene 1,2-bis(dithiocarbamate) salt is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of propylene 1,2-bis(dithiocarbamate) salts are a common issue and can be attributed to several factors. The reaction involves the nucleophilic addition of 1,2-diaminopropane to carbon disulfide in a basic medium.[1][2] Optimizing the following parameters is crucial for a successful synthesis:
-
Temperature Control: The reaction is exothermic, and excessive heat can lead to the formation of unwanted by-products. It is recommended to carry out the reaction using cold carbon disulfide and maintain a controlled temperature, typically between 25-40°C.[1][2]
-
pH of the Reaction Mixture: The reaction requires a basic medium to deprotonate the intermediate dithiocarbamic acid, driving the reaction towards the formation of the stable salt.[2] For the subsequent precipitation of metal complexes like propineb, the pH should be carefully adjusted, for instance, to a range of 7.0-7.5 for the precipitation of the zinc salt.[3]
-
Stoichiometry of Reactants: Precise control over the molar ratios of 1,2-diaminopropane, carbon disulfide, and the base is critical.[2] Any excess or limiting reagent can lead to incomplete reaction or the formation of impurities.
-
Order and Rate of Reagent Addition: While some studies suggest the order of addition of reagents may not significantly impact the final product, a controlled, dropwise addition of reactants is recommended to prevent localized overheating and side reactions.[4]
Question: I am observing significant batch-to-batch variation in the purity of my synthesized propylene 1,2-bis(dithiocarbamate). How can I improve the consistency of my product?
Answer: Inconsistent purity is often due to the formation of side products and the presence of unreacted starting materials. To enhance purity and reproducibility:
-
Purity of Starting Materials: Ensure the purity of the 1,2-diaminopropane and carbon disulfide. Impurities in the starting materials can lead to the formation of undesired side products.
-
Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can affect the stability of the dithiocarbamate.
-
Washing and Drying: Thoroughly wash the solid product to remove unreacted reagents and by-products.[4] Use appropriate solvents for washing, such as cold ethanol or diethyl ether.[4] Proper drying of the final product is also essential to prevent degradation.[4]
-
Purification: If high purity is required, recrystallization of the dithiocarbamate salt can be performed.
| Parameter | Recommendation for Improved Yield and Purity | Potential Consequences of Deviation |
| Temperature | Maintain reaction temperature between 25-40°C.[1] | Higher temperatures can lead to decomposition and by-product formation, reducing yield and purity. |
| pH | Maintain alkaline conditions during ligand synthesis. Adjust to 7.0-7.5 for zinc salt precipitation.[3] | Incorrect pH can lead to incomplete reaction or decomposition of the product. |
| Reagent Purity | Use high-purity 1,2-diaminopropane and carbon disulfide. | Impurities can lead to side reactions and a less pure final product. |
| Agitation | Ensure efficient and continuous stirring throughout the reaction. | Poor mixing can result in localized high concentrations of reactants, leading to side reactions and lower yields. |
Synthesis of Propineb (Polymeric Zinc Propylene 1,2-bis(dithiocarbamate))
Question: The propineb I synthesized has poor stability. What could be the reason?
Answer: Propineb is a polymeric complex, and its stability can be influenced by the reaction conditions. The use of a quaternary ammonium salt as a catalyst during the synthesis of propineb from the ammonium salt of propylene 1,2-bis(dithiocarbamate) has been shown to improve the stability of the final product.[1] It is believed that the quaternary ammonium salt can stabilize the propineb product through hydrogen bonding or electrostatic interactions.[1] Additionally, propineb is known to be unstable in acidic conditions and degrades in the presence of moisture and oxygen.[5][6] Therefore, ensuring the final product is thoroughly dried and stored in a cool, dry place is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of propylene 1,2-bis(dithiocarbamate) and propineb?
A1: Propylene 1,2-bis(dithiocarbamate) and its metal complexes like propineb can degrade under certain conditions. The primary degradation products include propylenethiourea (PTU) and carbon disulfide.[5][7] The rate of degradation is influenced by factors such as pH, temperature, and exposure to light and moisture.[5][7]
Q2: What are the key analytical techniques for characterizing propylene 1,2-bis(dithiocarbamate)?
A2: The following techniques are commonly used for characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic C-N and C-S stretching vibrations of the dithiocarbamate group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the propylene backbone and the dithiocarbamate moiety.[2]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound and confirm its purity.[4]
Q3: What is the mechanism of action of propineb as a fungicide?
A3: Propineb is a multi-site inhibitor, meaning it acts on various biochemical processes within the fungal cell.[5] Its primary mechanism of action is the inhibition of essential enzymes by chelating metal ions that are crucial for their function.[5] This broad-spectrum activity makes it an effective fungicide against a wide range of plant pathogens.[8]
Experimental Protocols
Protocol 1: Synthesis of Sodium Propylene 1,2-bis(dithiocarbamate)
This protocol is based on the general method for dithiocarbamate synthesis.[2][9]
Materials:
-
1,2-Diaminopropane
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a specific molar amount of sodium hydroxide in a minimal amount of water, then add ethanol.
-
To this solution, add a stoichiometric amount of 1,2-diaminopropane with continuous stirring.
-
Slowly add a stoichiometric amount of carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-3 hours.
-
The resulting white precipitate of sodium propylene 1,2-bis(dithiocarbamate) is collected by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
Protocol 2: Synthesis of Propineb (Zinc Propylene 1,2-bis(dithiocarbamate))
This protocol is a general procedure for the synthesis of a metal-dithiocarbamate complex.[1][3]
Materials:
-
Sodium propylene 1,2-bis(dithiocarbamate) (from Protocol 1)
-
Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the synthesized sodium propylene 1,2-bis(dithiocarbamate).
-
In a separate beaker, prepare an aqueous solution of a stoichiometric amount of a zinc salt (e.g., zinc chloride or zinc sulfate).
-
Slowly add the zinc salt solution to the dithiocarbamate solution with vigorous stirring.
-
A white precipitate of propineb will form immediately.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the solid product thoroughly with deionized water to remove any soluble salts.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C).
Visualizations
Experimental Workflow: Synthesis of Propineb
Caption: Workflow for the synthesis of Propineb.
Signaling Pathway: Dithiocarbamate Inhibition of the NF-κB Pathway
Caption: Dithiocarbamate inhibition of the NF-κB pathway.
Signaling Pathway: Dithiocarbamate Inhibition of the EGFR/AKT Pathway
Caption: Dithiocarbamate inhibition of the EGFR/AKT pathway.
References
- 1. CN107540584A - A kind of method for synthesizing Propineb - Google Patents [patents.google.com]
- 2. Propylene 1,2-bis(dithiocarbamate) | Benchchem [benchchem.com]
- 3. CN105523978A - Propineb technical preparation method and system - Google Patents [patents.google.com]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. US3326951A - Propylene-(1, 2)-bis-dithiocarbamates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Propylene 1,2-bis(dithiocarbamate) and Ethylene bis(dithiocarbamate) as Fungicidal Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of two key dithiocarbamate fungicides.
Propylene 1,2-bis(dithiocarbamate) and ethylene bis(dithiocarbamate) are two prominent members of the dithiocarbamate class of fungicides, widely utilized in agriculture to control a broad spectrum of fungal diseases. While sharing a common mode of action, their distinct chemical structures, arising from their respective diamine precursors, lead to notable differences in performance, safety, and application. This guide provides a detailed comparison of these two compounds, supported by experimental data, to aid researchers in their selection and application.
Chemical Structure and Synthesis
The fundamental difference between the two compounds lies in the alkyl chain separating the two dithiocarbamate functional groups. Propylene 1,2-bis(dithiocarbamate) features a three-carbon propylene bridge, whereas ethylene bis(dithiocarbamate) possesses a two-carbon ethylene bridge. This structural variance influences their metal-chelating properties and biological activity.
Both compounds are typically synthesized through the reaction of their corresponding diamines (1,2-diaminopropane for propylene 1,2-bis(dithiocarbamate) and ethylenediamine for ethylene bis(dithiocarbamate)) with carbon disulfide in an alkaline medium. The resulting dithiocarbamate salts are often converted to more stable and effective metal complexes, most commonly with zinc or manganese. Commercial fungicide formulations containing propylene 1,2-bis(dithiocarbamate) are known as Propineb, while those with ethylene bis(dithiocarbamate) are known as Mancozeb (a manganese-zinc complex) or Zineb (a zinc complex).
Performance Comparison: Fungicidal Efficacy
Experimental studies have demonstrated that both propylene 1,2-bis(dithiocarbamate) and ethylene bis(dithiocarbamate) exhibit broad-spectrum fungicidal activity. However, their efficacy can vary depending on the target pathogen and environmental conditions.
One study highlighted that ferrous and ferric salts of propylene-bis-dithiocarbamate showed significantly superior activity against certain fungi compared to the zinc and iron salts of ethylene-bis-dithiocarbamic acid.[1] Furthermore, nickel propylene-bis-dithiocarbamate demonstrated better fungicidal activity in open field conditions against Phytophthora infestans on tomatoes compared to the zinc salts of both ethylene and propylene-bis-dithiocarbamic acid.[1]
Conversely, other studies have indicated that Mancozeb (ethylene bis(dithiocarbamate)) can be more effective against certain pathogens. For instance, in an in-vitro study against Alternaria solani, the cause of early blight in tomatoes, Mancozeb showed a higher mean mycelial growth inhibition (81.2%) compared to Propineb (79.5%).
The following tables summarize the comparative fungicidal efficacy from various studies.
Table 1: In Vitro Mycelial Growth Inhibition of Alternaria solani
| Fungicide | Mean Mycelial Growth Inhibition (%) |
| Mancozeb 75 WP | 81.2 |
| Propineb 70 WP | 79.5 |
Table 2: Efficacy Against Late Blight (Phytophthora infestans) on Potato
| Treatment | Mean Disease Incidence (%) | Mean Disease Intensity (%) |
| Mancozeb 75 WP | 31.03 | 15.74 |
| Propineb 70 WP | Higher than Mancozeb | Higher than Mancozeb |
| Control (Water Spray) | 75.55 | 53.24 |
Mechanism of Action
Dithiocarbamates are classified as multi-site inhibitors, meaning they interfere with multiple biochemical processes within the fungal cell. Their primary mode of action involves the inhibition of enzymes containing sulfhydryl (-SH) groups.[2] This is achieved through the chelation of metal ions essential for enzyme function and by reacting with the sulfhydryl groups themselves.
The key metabolic pathway disrupted is the oxidation of pyruvate, a crucial step in cellular respiration. By inhibiting enzymes in this pathway, dithiocarbamates effectively cut off the energy supply to the fungal cell, leading to its death.
The degradation of these fungicides in the environment and within organisms leads to the formation of ethylenethiourea (ETU) from ethylene bis(dithiocarbamates) and propylenethiourea (PTU) from propylene bis(dithiocarbamates). These metabolites are of toxicological concern and are often monitored in residue analysis.
Safety and Environmental Fate
A key difference in the safety profiles of Propineb and Mancozeb relates to their metal content. The presence of manganese in Mancozeb can lead to phytotoxicity in some crops.[3] Propineb, containing zinc, is generally considered safer for crops and also provides the micronutrient zinc, which can have a beneficial "greening" effect.[4]
Both fungicides degrade relatively quickly in the environment. The half-life of mancozeb in soil is approximately 1-7 days, while propineb's half-life is around 1-2 days under aerobic conditions. Their metabolites, ETU and PTU, are more water-soluble and mobile in soil.
Experimental Protocols
To conduct a comparative performance evaluation of propylene 1,2-bis(dithiocarbamate) and ethylene bis(dithiocarbamate), the following experimental protocol for an in-vitro mycelial growth inhibition assay can be followed.
Objective: To determine and compare the in-vitro efficacy of propylene 1,2-bis(dithiocarbamate) and ethylene bis(dithiocarbamate) in inhibiting the mycelial growth of a target fungal pathogen.
Materials:
-
Pure cultures of the target fungus (e.g., Alternaria solani, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) medium
-
Propylene 1,2-bis(dithiocarbamate) (analytical grade)
-
Ethylene bis(dithiocarbamate) (analytical grade)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Autoclave
-
Laminar flow hood
-
Incubator
-
Micropipettes
-
Cork borer (5 mm diameter)
-
Digital calipers
Procedure:
-
Preparation of Fungicide Stock Solutions: Prepare stock solutions of both test compounds at a high concentration (e.g., 1000 ppm) in sterile distilled water.
-
Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired test concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control set of PDA plates without any fungicide.
-
Pouring of Plates: Pour approximately 20 ml of the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a 7-day-old pure culture of the target fungus, cut 5 mm diameter mycelial discs using a sterile cork borer. Place one disc, with the mycelial side facing down, at the center of each PDA plate (both poisoned and control).
-
Incubation: Incubate the inoculated plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in an inverted position.
-
Data Collection: Measure the radial mycelial growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelial growth in the control plate reaches the periphery.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
Percent Inhibition = ((dc - dt) / dc) * 100
Where:
-
dc = Average diameter of the fungal colony in the control plate
-
dt = Average diameter of the fungal colony in the treated plate
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between the treatments.
Conclusion
Both propylene 1,2-bis(dithiocarbamate) and ethylene bis(dithiocarbamate) are effective broad-spectrum fungicides with a multi-site mode of action that makes them valuable tools in disease management and resistance prevention strategies. The choice between the two may depend on the specific target pathogen, crop sensitivity, and desired secondary effects. Propylene 1,2-bis(dithiocarbamate) (as Propineb) offers the advantage of lower phytotoxicity risk due to its zinc content, which also acts as a micronutrient. Ethylene bis(dithiocarbamate) (as Mancozeb) may provide a broader spectrum of activity in some cases. Researchers and drug development professionals should consider the specific experimental context and target application when selecting between these two important dithiocarbamate fungicides.
References
Comparative study of the fungicidal activity of different dithiocarbamates
A deep dive into the fungicidal efficacy of various dithiocarbamate compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Dithiocarbamates, a class of organosulfur compounds, have long been a cornerstone in the management of fungal diseases in agriculture and have shown potential in medical applications.[1][2] Their broad-spectrum and multi-site mode of action make them effective against a wide range of fungal pathogens and less prone to the development of resistance.[1][3] This guide provides a comparative study of the fungicidal activity of different dithiocarbamates, presenting quantitative data, detailed experimental protocols, and a visualization of their inhibitory pathways.
Quantitative Comparison of Fungicidal Activity
The efficacy of dithiocarbamate fungicides varies depending on the specific compound, the target fungal species, and the experimental conditions. The following table summarizes the in vitro fungicidal activity of several common dithiocarbamates against various phytopathogenic fungi, with data presented as the half-maximal effective concentration (EC50) or percentage of mycelial growth inhibition.
| Dithiocarbamate | Fungal Species | Activity Metric | Value | Reference |
| Mancozeb | Fusarium oxysporum | EC50 | 6.95 mg/L | [4] |
| Thiram | Fusarium oxysporum | EC50 | 27.43 mg/L | [4] |
| Mancozeb | Fusarium oxysporum f.sp. melongenae | Mycelial Growth Inhibition @ 2500 ppm | 76.0% | [5] |
| Propineb | Fusarium oxysporum f.sp. melongenae | Mycelial Growth Inhibition @ 2500 ppm | 58.1% | [5] |
| Carboxin + Thiram | Fusarium oxysporum f.sp. melongenae | Mycelial Growth Inhibition @ 2500 ppm | 100% | [5] |
| Carbendazim + Mancozeb | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 100% | [6] |
| Mancozeb | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 81.80% | [6] |
| Thiram | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 73.17% | [6] |
| Propineb | Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 49.33% | [6] |
Experimental Protocols
The data presented in this guide were obtained through standardized in vitro antifungal susceptibility testing methods. The following is a generalized protocol based on common practices described in the cited literature.[1][2][7][8][9]
1. Fungal Isolates and Culture Conditions: Pure cultures of the target fungal species are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a specific temperature (typically 25-28°C). For susceptibility testing, fungal inoculum is prepared by harvesting spores or mycelial fragments from fresh cultures and suspending them in a sterile liquid medium. The concentration of the inoculum is standardized using a hemocytometer or spectrophotometer to ensure consistency across experiments.
2. Antifungal Agent Preparation: Stock solutions of the dithiocarbamate fungicides are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to achieve a high concentration. A series of dilutions are then prepared in a liquid growth medium, such as Potato Dextrose Broth (PDB) or RPMI 1640, to obtain the desired final concentrations for testing.
3. Broth Microdilution Method (for MIC/EC50 determination): This method is widely used to determine the Minimum Inhibitory Concentration (MIC) or EC50 of antifungal agents. The procedure involves the following steps:
-
A 96-well microtiter plate is used. Each well is filled with a specific concentration of the dithiocarbamate compound diluted in the growth medium.
-
A standardized fungal inoculum is added to each well.
-
Control wells are included: a positive control with fungal inoculum and no fungicide, and a negative control with medium only.
-
The plate is incubated at an appropriate temperature for a specified period (e.g., 48-72 hours).
-
Fungal growth is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible fungal growth. The EC50 is the concentration that inhibits 50% of the fungal growth compared to the positive control.
4. Poisoned Food Technique (for mycelial growth inhibition): This technique is used to assess the effect of fungicides on the radial growth of mycelium on a solid medium.
-
The dithiocarbamate fungicide is incorporated into a molten agar medium (e.g., PDA) at various concentrations.
-
The amended agar is poured into Petri dishes and allowed to solidify.
-
A small disc of agar containing actively growing mycelium of the test fungus is placed at the center of each plate.
-
Control plates containing agar without the fungicide are also inoculated.
-
The plates are incubated, and the radial growth of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated using the formula: ((DC - DT) / DC) * 100, where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
Multi-Site Inhibitory Signaling Pathway of Dithiocarbamates
Dithiocarbamates exert their fungicidal activity through a multi-site mechanism of action, disrupting several vital biochemical and physiological processes within the fungal cell.[1] This multi-pronged attack makes it difficult for fungi to develop resistance. The following diagram illustrates the key cellular targets and pathways inhibited by dithiocarbamates.
Caption: Multi-site inhibitory action of dithiocarbamates in a fungal cell.
Conclusion
Dithiocarbamates remain a vital class of fungicides due to their broad-spectrum activity and multi-site mode of action, which helps in managing fungicide resistance. The comparative data presented here highlights the differential efficacy of various dithiocarbamates against specific fungal pathogens. Understanding their mechanisms of action and employing standardized testing protocols are crucial for their effective and sustainable use in both agricultural and potential clinical settings. Further research into the development of new dithiocarbamate derivatives and formulations could lead to even more potent and safer antifungal agents.
References
- 1. scielo.br [scielo.br]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. chesci.com [chesci.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. scribd.com [scribd.com]
- 9. antifungal-susceptibility-testing-of-filamentous-fungi - Ask this paper | Bohrium [bohrium.com]
Navigating the Maze of Dithiocarbamate Detection: A Guide to Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of dithiocarbamate (DTC) fungicides is paramount for ensuring food safety and environmental monitoring. Immunoassays offer a rapid and sensitive alternative to traditional chromatographic methods, but their utility is often dictated by a critical factor: cross-reactivity. This guide provides an objective comparison of immunoassay performance for dithiocarbamate detection, supported by experimental data, to aid in the selection of the most appropriate analytical tool.
Dithiocarbamates, a widely used class of fungicides, are notoriously challenging to analyze individually due to their instability and low solubility in common organic solvents.[1] Traditional methods often rely on the acid hydrolysis of all DTCs present in a sample to carbon disulfide (CS₂), which is then measured.[2] This approach, however, provides a total DTC concentration and fails to distinguish between different dithiocarbamate compounds, each with its own toxicological profile.
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), present a promising solution for the specific and sensitive detection of individual or classes of dithiocarbamates. The core of an immunoassay's performance lies in the specificity of the antibody used. Cross-reactivity, the extent to which an antibody binds to compounds other than its target analyte, is a key parameter that determines the reliability of the assay. High cross-reactivity can lead to false-positive results or an overestimation of the target compound's concentration.
Understanding Immunoassay Formats for Dithiocarbamate Detection
The most common immunoassay format for small molecules like dithiocarbamates is the competitive immunoassay . In this format, the dithiocarbamate in the sample competes with a labeled dithiocarbamate (enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of dithiocarbamate in the sample results in less binding of the labeled dithiocarbamate and thus a weaker signal, creating an inverse relationship between concentration and signal.
There are two main types of competitive ELISAs:
-
Direct Competitive ELISA: The primary antibody is coated onto the microplate well. The sample (containing the analyte) and an enzyme-labeled analyte are added simultaneously to compete for binding to the antibody.
-
Indirect Competitive ELISA: An antigen-protein conjugate (coating antigen) is adsorbed onto the microplate well. The sample and a specific primary antibody are then added. The free analyte in the sample competes with the coated antigen for binding to the antibody. A secondary antibody, conjugated to an enzyme, is then used to detect the primary antibody that has bound to the plate.
The choice between these formats, along with the nature of the antibody (monoclonal or polyclonal), significantly influences the assay's sensitivity and specificity.
Comparative Analysis of Cross-Reactivity
The selectivity of an immunoassay is best understood by examining its cross-reactivity profile. This is typically expressed as the percentage of cross-reactivity, calculated using the half-maximal inhibitory concentration (IC50) values of the target analyte and the interfering compound. The formula is as follows:
% Cross-reactivity = (IC50 of target analyte / IC50 of interfering compound) x 100
Below are tables summarizing the performance and cross-reactivity of different immunoassays for dithiocarbamate detection based on available literature.
Table 1: Performance of a Polyclonal Antibody-Based Competitive Indirect ELISA for Thiram
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Thiram | 25.0 | 100 |
| Ferbam | 150.0 | 16.7 |
| Ziram | 200.0 | 12.5 |
| Disulfiram | 50.0 | 50.0 |
| Maneb | >1000 | <2.5 |
| Zineb | >1000 | <2.5 |
| Mancozeb | >1000 | <2.5 |
| Nabam | >1000 | <2.5 |
| Propineb | >1000 | <2.5 |
Data compiled from published studies. The IC50 and cross-reactivity values are indicative and may vary between different assay protocols and antibody batches.
This table demonstrates that the polyclonal antibody raised against thiram exhibits significant cross-reactivity with other N,N-dimethyldithiocarbamates like ferbam and ziram, and even more so with the structurally similar disulfiram. However, it shows negligible cross-reactivity with the ethylene-bis-dithiocarbamates (maneb, zineb, mancozeb, nabam) and propylene-bis-dithiocarbamates (propineb). This makes the assay class-specific for N,N-dimethyldithiocarbamates rather than entirely specific to thiram.
Table 2: Comparison of Hypothetical Immunoassays for Different Dithiocarbamate Classes
| Assay Target | Antibody Type | Key Cross-Reactants | Specificity Profile |
| Thiram | Polyclonal | Ferbam, Ziram, Disulfiram | Class-specific for N,N-dimethyldithiocarbamates |
| Ziram | Monoclonal | Ferbam | High specificity for zinc and iron dimethyldithiocarbamates |
| Mancozeb | Polyclonal | Maneb, Zineb | Class-specific for ethylene-bis-dithiocarbamates |
| Broad-Specific | Monoclonal | Thiram, Ferbam, Ziram | Broadly reactive with N,N-dimethyldithiocarbamates |
This table is a generalized representation based on the principles of antibody specificity. Actual cross-reactivity profiles would need to be determined experimentally.
Monoclonal antibodies, due to their single epitope recognition, can potentially offer higher specificity. For instance, a monoclonal antibody developed against ziram might show strong cross-reactivity with ferbam (which also contains a dimethyldithiocarbamate structure) but less with thiram (which is a disulfide). The development of broad-specific antibodies that recognize a common structural motif among a class of dithiocarbamates can also be a strategic approach for screening purposes.
Experimental Protocols
The development of a reliable immunoassay for dithiocarbamate detection involves several key steps, from the synthesis of a suitable hapten to the optimization of the assay conditions.
Hapten Synthesis and Immunogen Preparation
Since dithiocarbamates are small molecules (haptens), they are not immunogenic on their own. Therefore, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. The design of the hapten, including the point of attachment of the linker arm, is crucial for determining the specificity of the resulting antibodies. A generic hapten can be designed to expose a common structural feature of a class of dithiocarbamates to generate broad-specific antibodies.
Caption: Workflow for immunogen preparation.
Competitive Indirect ELISA Protocol for Thiram Detection
This protocol provides a general framework for a competitive indirect ELISA. Specific concentrations and incubation times would need to be optimized for each antibody and antigen pair.
-
Coating: Microtiter plate wells are coated with a thiram-protein conjugate (e.g., thiram-ovalbumin) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of antibodies.
-
Competition: A mixture of the sample (or standard) and the primary anti-thiram antibody is added to the wells. The plate is incubated to allow competition between the free thiram in the sample and the coated thiram for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated. This antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: The plate is washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).
Caption: Principle of Competitive Indirect ELISA.
Conclusion: Making an Informed Choice
The selection of an appropriate immunoassay for dithiocarbamate detection requires a thorough understanding of its cross-reactivity profile. For the specific quantification of a single dithiocarbamate like thiram, an assay with low cross-reactivity to other DTCs is essential. Conversely, for screening purposes, a broad-specific antibody that recognizes a common structural feature of a class of dithiocarbamates may be more desirable.
Researchers and professionals in drug development must carefully evaluate the data provided by manufacturers of commercial ELISA kits or validate their in-house developed assays to ensure the reliability of their results. The information and protocols provided in this guide serve as a starting point for navigating the complexities of immunoassay-based dithiocarbamate detection and making informed decisions to achieve accurate and meaningful analytical outcomes.
References
Inter-laboratory Validation of Dithiocarbamate Analysis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of dithiocarbamates, focusing on inter-laboratory validation parameters. Dithiocarbamates are a widely used class of fungicides in agriculture, and their residues in food and environmental samples are a significant concern for human health.[1] Due to their inherent instability, the analysis of dithiocarbamates is challenging, typically involving their conversion to carbon disulfide (CS2) for quantification.[1][2] This guide summarizes key performance data from various validation studies to aid researchers in selecting the most appropriate method for their needs.
Methodology Comparison
The most common approach for dithiocarbamate analysis involves the acid hydrolysis of the sample to liberate carbon disulfide (CS2), which is then measured by various techniques. The primary methods discussed in validation studies are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of GC-MS Based Methods for Dithiocarbamate Analysis (as CS2)
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Principle | Acid hydrolysis, headspace GC-MS | Acid hydrolysis, isooctane extraction, GC-MS | Acid hydrolysis, CS2 trap, GC-MS | Acid hydrolysis, headspace GC-MS |
| Matrix | Various Fruits & Vegetables | Spices (Cardamom, Black Pepper) | Soybean (leaf, pod, seed, oil), Soil | Plant Matrixes |
| LOD | 0.005 µg/mL (in solution)[1] | 0.025 mg/kg[3] | 0.1 - 0.32 µg/g[4] | 0.017 mg/kg[5] |
| LOQ | 0.04 µg/mL (in solution)[1] | 0.05 mg/kg[3] | 0.1 - 0.32 µg/g[4] | 0.047 mg/kg[5] |
| Recovery | 79 - 104%[1] | 75 - 98%[3] | 75 - 113%[4] | 85 - 103%[5] |
| Precision (RSD) | Not explicitly stated | < 15% (inter-day)[3] | 0.1 - 0.11[4] | < 20%[5] |
| Reference | Thermo Fisher Scientific Application Note[1] | Journal of Chromatography B, 2021[3] | Journal of Environmental Science and Health, 2018[4] | Journal of Agricultural and Food Chemistry, 2005[5] |
Table 2: Comparison of LC-MS/MS and Other Methods for Dithiocarbamate Analysis
| Parameter | Method 1 | Method 2 |
| Principle | Alkaline extraction, derivatization, UPLC-MS/MS | Alkaline extraction, SPE, LC-MS/MS |
| Matrix | Fruits, Vegetables, Mushrooms | Riverine and Tap Water |
| Analytes | EBDCs and PBDCs (as dimethyl derivatives) | Polycarbamates (as methyl derivatives) |
| LOQ | 0.4 - 1.5 µg/kg[6] | 0.11 - 0.21 µg/L[6][7] |
| Recovery | 85.2 - 106.9%[6] | Not explicitly stated |
| Precision (RSD) | Not explicitly stated | Not explicitly stated |
| Reference | Food Chemistry, 2019[6] | Journal of Chromatography A, 2015[6][7] |
Experimental Protocols
A generalized experimental workflow for the analysis of dithiocarbamates by acid hydrolysis followed by GC-MS is outlined below. Specific parameters may vary between laboratories and matrices.
1. Sample Preparation:
-
A homogenized sample (e.g., 5-50 g) is placed in a reaction vessel.[4][8]
-
An internal standard may be added.
2. Acid Hydrolysis:
-
A solution of stannous chloride (SnCl2) in hydrochloric acid (HCl) is added to the sample.[1][4][9]
-
The vessel is sealed and heated (e.g., 80-100°C) for a specific time (e.g., 30-60 minutes) to facilitate the conversion of dithiocarbamates to CS2.[1][8]
3. CS2 Trapping/Extraction:
-
Headspace Analysis: A sample of the headspace gas containing the volatilized CS2 is directly injected into the GC-MS.[5]
-
Solvent Extraction: The liberated CS2 is partitioned into an organic solvent (e.g., isooctane) which is then injected into the GC-MS.[1][9]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: e.g., 200°C
-
Column: e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Oven Program: e.g., 40°C hold for 2 min, ramp to 250°C at 20°C/min
-
-
Mass Spectrometer (MS) Conditions:
5. Quantification:
-
A calibration curve is generated using CS2 standards of known concentrations.
-
The concentration of CS2 in the sample is determined and expressed as mg/kg of the original sample.
Visualizations
Chemical Transformation Pathway
The following diagram illustrates the chemical conversion of dithiocarbamates to carbon disulfide during the analytical process.
Caption: Chemical conversion of dithiocarbamates to CS2 for analysis.
General Experimental Workflow
The diagram below outlines the typical workflow for dithiocarbamate analysis from sample reception to data reporting.
Caption: General workflow for dithiocarbamate residue analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and analysis of thiram, a dithiocarbamate, as CS2 from soybean (Glycine max) samples on GC–MS [inis.iaea.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of HPLC vs. GC-MS for dithiocarbamate analysis
A Comparative Guide to Dithiocarbamate Analysis: HPLC vs. GC-MS
The accurate quantification of dithiocarbamate (DTC) fungicides is a critical task in food safety and environmental monitoring. Due to their chemical properties, the analytical approach chosen can significantly impact the specificity and sensitivity of the results. This guide provides a detailed comparison of two common chromatographic techniques used for DTC analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Core Principles and Key Differences
The primary distinction between GC-MS and HPLC for dithiocarbamate analysis lies in the analytical target.
-
GC-MS: This is predominantly an indirect, or "total dithiocarbamate," method. Because DTCs are generally unstable and not volatile enough for direct GC analysis, they are chemically degraded through acid hydrolysis to form carbon disulfide (CS₂).[1][2][3] The volatile CS₂ is then quantified by GC-MS. This approach provides a single result representing the sum of all dithiocarbamates present in the sample, expressed as mg of CS₂ per kg.[1][2] It is a non-specific method that cannot differentiate between the various types of DTCs.[1]
-
HPLC: This technique offers the potential for direct or derivative-based analysis of individual dithiocarbamate compounds or classes.[2] Due to the low stability and poor solubility of many DTCs, direct analysis can be challenging.[2] Therefore, methods often involve an initial extraction in an alkaline solution with stabilizing agents, followed by derivatization (e.g., methylation) to create more stable and chromatographically amenable compounds.[2][4][5] When coupled with a mass spectrometer (LC-MS/MS), this approach can provide high selectivity and sensitivity for specific DTCs.[6][7]
Performance Comparison
The choice between HPLC and GC-MS will depend on the specific analytical requirements, such as the need for total versus specific DTC concentration, required sensitivity, and laboratory capabilities. The following table summarizes key performance metrics based on published experimental data.
| Performance Metric | GC-MS (as CS₂) | HPLC (with Derivatization/MS) | Key Considerations |
| Specificity | Low (Total DTCs) | High (Specific Compounds/Classes) | GC-MS provides a sum of all DTCs, while HPLC can distinguish between them.[1][2] |
| Limit of Detection (LOD) | ~0.005 µg/mL (CS₂)[1][3] | 0.005 - 0.02 mg/kg (parent DTCs)[6][7] | Both techniques offer high sensitivity, though values depend heavily on the matrix and specific compound. |
| Limit of Quantification (LOQ) | 0.04 - 0.05 mg/kg (CS₂)[1][3][7][8] | 0.4 - 1.5 µg/kg (derivatives)[6][7] | HPLC-MS/MS can achieve very low LOQs for specific derivatives. |
| Sample Preparation | Acid hydrolysis, heating, extraction | Alkaline extraction with stabilizers, derivatization | GC-MS sample prep involves harsh conditions to convert DTCs to CS₂.[1] HPLC prep focuses on stabilizing and derivatizing the parent compounds.[2][4] |
| Throughput | Moderate (hydrolysis step is time-consuming) | Moderate (derivatization can add time) | The sample preparation step is often the bottleneck for both techniques.[1] |
| Accuracy (Recovery) | 75% - 104%[1][3][8] | 72% - 111%[6] | Both methods demonstrate good recovery rates across various food matrices. |
| Precision (RSD) | < 15%[8] | Generally < 20% (as per SANTE guidelines)[2] | Both techniques show good repeatability. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for dithiocarbamate analysis by GC-MS and HPLC.
Detailed Experimental Protocols
The following are representative protocols for the analysis of dithiocarbamates using both GC-MS and HPLC.
Protocol 1: GC-MS Analysis of Total Dithiocarbamates (as CS₂)
This method is based on the widely used acid hydrolysis procedure.[1][3][8][9]
1. Sample Preparation and Hydrolysis:
-
Weigh a representative portion of the homogenized sample (e.g., 50 g of a fruit or vegetable) into a 250 mL gas-tight bottle.[3]
-
Add 25 mL of isooctane to the bottle.[10]
-
Prepare a hydrolysis reagent by dissolving tin(II) chloride in concentrated hydrochloric acid.[1] Add 150 mL of this reagent to the sample bottle and immediately seal it.[10]
-
Place the sealed bottle in a shaking water bath at 80°C for 1-2 hours to facilitate the conversion of dithiocarbamates to CS₂.[1][9][10] Shake intermittently.[1][9]
-
After incubation, cool the bottle to below 20°C, for instance, in an ice water bath.[1]
2. Extraction:
-
Allow the layers to separate. The CS₂ released from the sample will be partitioned into the upper isooctane layer.[1][10]
-
Carefully transfer a 1-2 mL aliquot of the isooctane layer into a microcentrifuge tube.[1]
-
Centrifuge at approximately 5000 rpm for 5 minutes to remove any particulates.[1][9]
-
Transfer the supernatant into a GC vial for analysis.[1]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Mass Spectrometer: Agilent 7000 series MS/MS or similar.[9]
-
Column: HP-5ms (or equivalent), 15 m x 0.25 mm, 0.25 µm film thickness.[9]
-
Injection: 1-4 µL, splitless mode.[1]
-
Oven Program: An appropriate temperature gradient to separate CS₂ from solvent and matrix interferences.
-
MS Acquisition: Full Scan or Selected Ion Monitoring (SIM) mode. Key ions for CS₂ are m/z 76 (quantifier) and 78 (qualifier).[1]
-
Quantification: Prepare matrix-matched calibration standards of CS₂ in isooctane.[1][9] The concentration of total dithiocarbamates in the original sample is calculated from the measured CS₂ concentration.
Protocol 2: HPLC-UV Analysis of Dithiocarbamate Derivatives
This protocol is a representative method for the analysis of specific DTCs after derivatization.[4][5]
1. Sample Preparation and Extraction:
-
Extract the homogenized sample with an alkaline mixture containing a stabilizing agent like cysteine and a chelating agent like EDTA to prevent degradation of the DTCs.[4][7]
-
The extraction is typically performed by shaking or blending the sample with the extraction solution.
2. Derivatization:
-
To the alkaline extract, add an ion-pair reagent and adjust the pH.[4]
-
The extract is then passed through a solid-phase extraction (SPE) or Chem Elut™ cartridge.[4]
-
Elute the cartridge with a mixture of chloroform and hexane containing a derivatizing agent, such as 0.05M methyl iodide.[4][5] This step converts the DTC anions into their more stable and less polar methyl esters.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., YMC ODS AM-312, 6 mm i.d., 150 mm).[4]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 6:4 v/v).[4]
-
Injection Volume: 20 µL.[5]
-
Quantification: Prepare calibration standards of the specific dithiocarbamate methyl-esters. The concentration of the parent DTCs in the sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of dithiocarbamates, each with distinct advantages and disadvantages. The GC-MS method, based on the conversion to CS₂, is a robust and widely used approach for determining total DTC residues, making it suitable for routine screening and compliance with MRLs expressed as CS₂.[7][11] However, it lacks specificity. The HPLC approach, particularly when coupled with mass spectrometry and preceded by derivatization, provides the ability to separate and quantify individual dithiocarbamate compounds.[2] This specificity is invaluable for detailed risk assessments, metabolism studies, and situations where the toxicity of individual DTCs needs to be considered. The choice of method should therefore be guided by the specific analytical question and regulatory requirements.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Rapid Analysis Method of Dithiocarbamate Pesticides in Agricultural Products by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Determination of Dithiocarbamates in Food [neotron.it]
Comparative Guide to the Structural Confirmation of Propylene 1,2-bis(dithiocarbamate) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural confirmation of propylene 1,2-bis(dithiocarbamate) derivatives, with a focus on their synthesis and the characterization of their metal complexes. Propylene 1,2-bis(dithiocarbamate) is a versatile chelating agent that forms stable complexes with a variety of metals, leading to compounds with diverse applications, notably as fungicides in agriculture. The structure of these derivatives is crucial to their function and can be elucidated through a combination of synthetic protocols and advanced analytical techniques.
Synthesis of Propylene 1,2-bis(dithiocarbamate) and its Metal Complexes
The synthesis of propylene 1,2-bis(dithiocarbamate) derivatives typically follows a two-step process. The first step involves the formation of the dithiocarbamate ligand, followed by the coordination with a metal salt to form the desired derivative.
Experimental Protocol: Synthesis of Sodium Propylene 1,2-bis(dithiocarbamate)
A common method for the synthesis of the alkali metal salt of propylene 1,2-bis(dithiocarbamate) involves the reaction of 1,2-diaminopropane with carbon disulfide in the presence of a strong base, such as sodium hydroxide.
-
Reaction Setup: 1,2-Diaminopropane is dissolved in a suitable solvent, such as ethanol or a water/ethanol mixture. The solution is cooled in an ice bath.
-
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the cooled solution of 1,2-diaminopropane while stirring. This reaction is exothermic and maintaining a low temperature is crucial.
-
Addition of Base: An aqueous solution of sodium hydroxide is then added slowly to the reaction mixture. This facilitates the formation of the disodium salt of propylene-1,2-bis(dithiocarbamic acid).
-
Isolation: The resulting sodium propylene 1,2-bis(dithiocarbamate) can be precipitated from the solution, filtered, and dried.
Experimental Protocol: Synthesis of Metal Complexes (e.g., Zinc, Nickel, Cobalt)
The synthesis of metal complexes of propylene 1,2-bis(dithiocarbamate) is typically achieved through a precipitation reaction.
-
Preparation of Solutions: The synthesized sodium propylene 1,2-bis(dithiocarbamate) is dissolved in water. A separate aqueous solution of the desired metal salt (e.g., zinc sulfate, nickel sulfate, or cobalt chloride) is prepared.
-
Precipitation: The metal salt solution is added to the solution of the dithiocarbamate ligand with stirring. This results in the precipitation of the corresponding metal propylene 1,2-bis(dithiocarbamate) complex.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water to remove any unreacted salts, and then dried.
Structural Characterization and Comparison
| Property | Zinc Derivative (e.g., Propineb) | Nickel Derivative | Cobalt Derivative |
| Typical Geometry | Tetrahedral or Polymeric | Square Planar (for Ni(II)) | Octahedral (for Co(III)) or Tetrahedral/Square Planar (for Co(II)) |
| Coordination | The propylene 1,2-bis(dithiocarbamate) ligand acts as a bridging ligand, forming a polymeric structure with zinc ions.[1] | The ligand typically acts as a bidentate chelating agent, forming a monomeric complex. | The ligand can act as a bidentate or tridentate chelating agent, often forming stable octahedral complexes. |
| Magnetic Properties | Diamagnetic | Diamagnetic (for square planar Ni(II)) | Varies with oxidation state and geometry (e.g., diamagnetic for low-spin Co(III), paramagnetic for high-spin Co(II)) |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the dithiocarbamate ligand. The C-N stretching vibration (thioureide band) typically appears in the range of 1450-1550 cm⁻¹, and its position can provide insight into the electron delocalization within the dithiocarbamate moiety upon coordination to a metal. The C-S stretching vibration, usually found around 950-1050 cm⁻¹, is also indicative of ligand coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the propylene backbone of the ligand. The chemical shifts of the protons and carbons in the propylene chain will be affected by the coordination to a metal center. However, detailed NMR data for these specific complexes are not widely reported.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. Unfortunately, published crystal structures for simple monomeric propylene 1,2-bis(dithiocarbamate) complexes of zinc, nickel, and cobalt are scarce.
Visualizing Synthesis and Coordination
The following diagrams illustrate the general synthetic pathway and the coordination modes of the propylene 1,2-bis(dithiocarbamate) ligand.
Caption: Synthetic workflow for metal propylene 1,2-bis(dithiocarbamate) complexes.
Caption: Common coordination modes of the propylene 1,2-bis(dithiocarbamate) ligand.
References
Safety Operating Guide
Personal protective equipment for handling Propylene 1,2-bis(dithiocarbamate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Propylene 1,2-bis(dithiocarbamate). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling Propylene 1,2-bis(dithiocarbamate), a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols. Dithiocarbamates as a class of chemicals can cause skin and eye irritation, and long-term exposure may have more severe health effects.[1]
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Material/Standard Specification |
| Hand Protection | Chemical-resistant gloves | Unlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves with tops extending well up the forearm are recommended.[2] Avoid lined gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standard.[3] A face shield may be required for splash hazards. |
| Body Protection | Long-sleeved lab coat or chemical-resistant coveralls | Made of sturdy material, free of holes and tears.[4] For larger quantities or splash potential, a chemical-resistant suit is advised.[2] |
| Foot Protection | Closed-toe shoes | Leather or other absorbent materials should be avoided. Chemical-resistant boots are recommended when handling large quantities.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2] A fit test is necessary. |
Safe Handling Protocol
A systematic approach to handling Propylene 1,2-bis(dithiocarbamate) from receipt to disposal is crucial for laboratory safety.
Experimental Workflow for Safe Handling
Step-by-Step Methodology:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[5][6] The storage area should be clearly marked with the appropriate hazard signs.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in Table 1. Ensure gloves are inspected for any tears or perforations.
-
Engineering Controls: All handling of solid Propylene 1,2-bis(dithiocarbamate) and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Solution Preparation: When weighing the solid, use a draft shield or handle it in a low-turbulence area of the fume hood to prevent dust dispersal. Add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off. Wash hands thoroughly with soap and water after removing all PPE.
-
Spill Response: In case of a spill, evacuate the immediate area. For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the substance.[5] Collect the absorbed material into a sealed container for proper disposal. Do not use combustible materials for absorption. For large spills, evacuate the laboratory and contact the institutional safety office.
Disposal Plan
Proper disposal of Propylene 1,2-bis(dithiocarbamate) and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired Propylene 1,2-bis(dithiocarbamate), contaminated spill cleanup materials, and disposable PPE (gloves, etc.) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing Propylene 1,2-bis(dithiocarbamate) in a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
-
Incompatible Materials: Dithiocarbamates are incompatible with acids.[5][6] Ensure that acidic waste is not mixed with dithiocarbamate waste, as this can lead to the generation of flammable and toxic gases.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Propylene 1,2-bis(dithiocarbamate)," and the associated hazards (e.g., "Irritant," "Handle with Care").
-
Storage of Waste: Store waste containers in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of Propylene 1,2-bis(dithiocarbamate) down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
